molecular formula C19H17NO6 B557529 Fmoc-asp-OH--15N CAS No. 287484-33-7

Fmoc-asp-OH--15N

Katalognummer: B557529
CAS-Nummer: 287484-33-7
Molekulargewicht: 355,35 g/mole
InChI-Schlüssel: KSDTXRUIZMTBNV-OICQNXLQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-asp-OH--15N, also known as Fmoc-asp-OH--15N, is a useful research compound. Its molecular formula is C19H17NO6 and its molecular weight is 355,35 g/mole. The purity is usually 95%.
BenchChem offers high-quality Fmoc-asp-OH--15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-asp-OH--15N including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDTXRUIZMTBNV-OICQNXLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584052
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287484-33-7
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Utilization of ¹⁵N Labeled Aspartic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategic incorporation of ¹⁵N labeled aspartic acid into synthetic peptides. We will delve into the underlying chemical principles, provide field-proven methodologies, and explore the significant applications of this technique in modern biochemical and pharmaceutical research. Our focus is on ensuring scientific integrity and empowering researchers to make informed decisions in their experimental designs.

The Strategic Imperative of Isotopic Labeling with ¹⁵N-Aspartic Acid

Stable isotope labeling, particularly with ¹⁵N, is a powerful tool for unambiguously elucidating the structure, dynamics, and interactions of peptides and proteins. While uniform labeling is common in recombinant protein expression, site-specific labeling with an amino acid like ¹⁵N-aspartic acid during chemical synthesis offers a surgical approach to scientific inquiry.

The primary applications for peptides containing ¹⁵N-aspartic acid are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N nucleus has a nuclear spin of 1/2, which results in sharp, well-resolved peaks in NMR spectra[1]. By introducing a ¹⁵N label at a specific aspartic acid residue, researchers can monitor the local chemical environment of that residue with high precision. This is invaluable for studying:

    • Protein Folding and Dynamics: Tracking the chemical shift of the ¹⁵N-Asp residue provides insights into local conformational changes.

    • Ligand and Drug Binding: Significant chemical shift perturbations in the ¹⁵N-HSQC spectrum upon the addition of a binding partner can pinpoint the interaction site and characterize the binding event[2].

    • Enzyme Mechanisms: If aspartic acid is part of a catalytic site, the ¹⁵N label can serve as a probe to understand the enzymatic mechanism.

  • Mass Spectrometry (MS): ¹⁵N-labeled peptides serve as ideal internal standards for quantitative proteomics and peptidomics[3]. The mass shift introduced by the ¹⁵N isotope allows for the precise and accurate quantification of the corresponding unlabeled peptide in complex biological samples through isotope dilution mass spectrometry[3]. The number of nitrogen atoms in fragment ions can also be used to improve protein identification and de novo sequencing[4].

The Core Challenge: Aspartimide Formation in Fmoc-SPPS

The incorporation of aspartic acid into a peptide sequence using the standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology is notoriously challenging due to the propensity for aspartimide formation[5][6][7][8]. This side reaction is a significant hurdle that can lead to low yields, difficult purifications, and the generation of hard-to-detect impurities[5][8].

Causality of Aspartimide Formation:

During the Fmoc deprotection step, the peptide-resin is treated with a base, typically 20% piperidine in DMF[5]. This basic environment can catalyze an intramolecular cyclization reaction. The backbone amide nitrogen, deprotonated by the base, acts as a nucleophile and attacks the side-chain carbonyl of the aspartic acid, which is typically protected as an ester (e.g., a tert-butyl ester)[5]. This results in a five-membered succinimide ring, the aspartimide intermediate[5][6].

This aspartimide ring is unstable and susceptible to nucleophilic attack by piperidine or residual water. This can lead to a mixture of by-products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide (where the peptide bond is formed with the side-chain carboxyl group), and piperidide adducts[5]. Crucially, this process can also lead to racemization at the α-carbon of the aspartic acid residue[5][6].

The following diagram illustrates the mechanism of aspartimide formation and its subsequent reactions.

Aspartimide_Formation cluster_products Reaction Products Peptide Peptide-Asp(OR)-Gly-Resin Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated Piperidine (Base) Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide (and racemer) Aspartimide->Alpha_Peptide H₂O Beta_Peptide β-Peptide Byproduct Aspartimide->Beta_Peptide H₂O Piperidide Piperidide Adducts Aspartimide->Piperidide Piperidine

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Mitigating Aspartimide Formation: A Scientist's Guide to Experimental Choices

To ensure the integrity of the final ¹⁵N-labeled peptide, it is crucial to employ strategies that minimize aspartimide formation. The choice of protecting group for the aspartic acid side chain is the most critical decision.

Protecting GroupStructureKey Features & Rationale for Use
tert-Butyl (OtBu) -O-C(CH₃)₃The standard and most common protecting group. However, its relatively low steric hindrance makes it susceptible to aspartimide formation in problematic sequences (e.g., Asp-Gly, Asp-Asn)[5].
3-methyl-pent-3-yl ester (OMpe) -O-C(CH₂CH₃)₂(CH₃)Offers increased steric bulk compared to OtBu, which can reduce the rate of aspartimide formation.
2-phenyl-isopropyl ester (O-PhiPr) -O-C(CH₃)₂PhProvides significant steric hindrance and is more acid-labile than OtBu, allowing for milder cleavage conditions.
1-adamantyl ester (O-1-Adt) Adamantyl GroupExtremely bulky, providing excellent suppression of aspartimide formation.
3-benzyl-nona-4,6-dione-5-yl (OBno) Complex structureA novel protecting group shown to significantly reduce aspartimide formation to almost undetectable levels in challenging sequences.

Field-Proven Recommendations:

  • Sequence Analysis: Before synthesis, analyze the peptide sequence. Sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs are particularly prone to aspartimide formation. For these sequences, avoid the standard Fmoc-Asp(OtBu)-OH.

  • Protecting Group Selection: For high-risk sequences, utilizing a bulkier protecting group like OMpe or OBno is strongly advised. The choice depends on the severity of the risk and the availability of the reagent.

  • Modified Deprotection Conditions: Adding a weak acid, such as 0.1 M hydroxybenzotriazole (HOBt), to the piperidine deprotection solution can buffer the basicity and significantly reduce aspartimide formation[5]. However, this can risk premature cleavage from acid-sensitive resins[5].

  • Coupling Reagents: Use highly efficient coupling reagents to ensure rapid amide bond formation, minimizing the time the peptide is exposed to the basic conditions of the subsequent deprotection step.

Experimental Protocol: Synthesis of a ¹⁵N-Aspartic Acid Labeled Peptide

This section provides a detailed, step-by-step methodology for the incorporation of ¹⁵N-Aspartic Acid using Fmoc-based SPPS.

Workflow Overview:

SPPS_Workflow Start Start with Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Wash1 Wash (DMF, DCM, IPA) Deprotection1->Wash1 Coupling Couple Next Amino Acid (AA, Activator, Base in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM, IPA) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection1 Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No (Sequence Complete) Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Wash3->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by MS & NMR Purification->Analysis

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-L-Asp(OtBu)-¹⁵N (or a derivative with a bulkier protecting group)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), IPA (Isopropanol) of peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution and agitate for 3 minutes.

    • Drain and add fresh deprotection solution, agitating for an additional 10 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for ¹⁵N-Aspartic Acid):

    • In a separate vial, pre-activate the Fmoc-L-Asp(OtBu)-¹⁵N (4 equivalents relative to resin loading).

    • Dissolve the labeled amino acid, HATU (3.95 eq.), and DIEA (8 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activation mixture to the drained resin.

    • Agitate at room temperature for 1-2 hours.

    • Self-Validating Checkpoint: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: Once the sequence is complete, perform a final deprotection as described in step 2.

  • Final Wash: Wash the peptide-resin with DMF (3x), DCM (3x), and then dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Add the cleavage cocktail to the dry resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Validation: Confirming ¹⁵N Incorporation and Purity

Rigorous analytical validation is non-negotiable to ensure the quality of the synthesized peptide.

Mass Spectrometry (MS)

MS is used to confirm the correct mass of the peptide and to determine the efficiency of ¹⁵N incorporation.

  • Objective: To verify that the final peptide has the expected molecular weight, which will be higher than the unlabeled analog by approximately 1 Da due to the ¹⁵N isotope.

  • Method:

    • Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Compare the observed isotopic distribution of the peptide with the theoretical distribution for 100% ¹⁵N incorporation.

  • Interpreting the Data: The mass of a peptide containing a single ¹⁵N-Asp will be shifted by +0.997 Da compared to its unlabeled counterpart. The percentage of incorporation can be assessed by comparing the mass spectrum of the isotopic profile against a series of theoretical profiles with different enrichment rates[3]. Incomplete labeling will result in a peak at the mass of the unlabeled peptide[9][10].

NMR Spectroscopy

The definitive test for the successful site-specific incorporation of the ¹⁵N label is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiment.

  • Objective: To observe a single correlation peak for the amide N-H group of the ¹⁵N-labeled aspartic acid residue.

  • Method:

    • Dissolve the purified, lyophilized peptide in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O).

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum.

  • Interpreting the Data: A standard HSQC experiment shows correlations for all H-N bonds in the peptide[11][12]. For a site-specifically labeled peptide, you should observe a single intense cross-peak corresponding to the amide proton and the ¹⁵N nucleus of the labeled aspartic acid. The absence of other peaks confirms the site-specificity of the labeling. This spectrum serves as a fingerprint for future binding or structural studies[2][12].

HSQC_Concept xaxis ¹H Chemical Shift (ppm) yaxis ¹⁵N Chemical Shift (ppm) origin origin->xaxis origin->yaxis peak ¹⁵N-Asp Backbone Amide

Sources

Harnessing Precision: The Strategic Applications of Fmoc-Protected ¹⁵N Amino Acids in Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides an in-depth exploration of the synthesis and application of peptides incorporating Fmoc-protected ¹⁵N-labeled amino acids. We will delve into the foundational principles of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry and the unique advantages conferred by Nitrogen-15 isotopic labeling. The core focus will be on the practical application of these powerful molecular tools in high-resolution structural biology and quantitative proteomics, providing researchers, scientists, and drug development professionals with both the theoretical framework and actionable protocols to leverage this technology in their work.

Part 1: The Foundational Synergy of Fmoc Chemistry and ¹⁵N Isotopic Labeling

The power of Fmoc-protected ¹⁵N amino acids lies in the convergence of two robust chemical technologies: the efficiency and mild conditions of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and the analytical precision afforded by stable isotope labeling.

The Engine of Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

SPPS revolutionized the way peptides are made, transforming a once laborious solution-phase process into a streamlined, automatable procedure.[1][] The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[3] This solid-phase attachment is the key innovation, as it allows for the easy removal of excess reagents and byproducts by simple filtration and washing, dramatically simplifying the purification process at each step.[3]

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to the most widely used SPPS strategy today.[4] It serves as a temporary protecting group for the α-amino (Nα) group of the incoming amino acid. Its primary advantage lies in its base-lability; the Fmoc group is efficiently removed under mild, non-acidic conditions, typically with a solution of a secondary amine like piperidine in an organic solvent.[][5] This mild deprotection is orthogonal to the acid-labile protecting groups used for the amino acid side chains, which are only removed at the final cleavage step.[] This orthogonality prevents premature side-chain deprotection during the synthesis cycles and preserves the integrity of sensitive or modified amino acids, making Fmoc SPPS the method of choice for complex peptide synthesis.[6]

The cyclical process of Fmoc SPPS is a testament to its efficiency and reliability. Each cycle builds upon the last, adding one amino acid at a time to elongate the peptide chain.

Fmoc_SPPS_Cycle cluster_0 Peptide Chain on Solid Support Resin_Fmoc Resin-Peptide-Fmoc-AA(n) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_Fmoc->Deprotection Start Cycle Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-¹⁵N-AA(n+1) + Activator) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Resin_Next Resin-Peptide-Fmoc-AA(n+1) Washing2->Resin_Next Elongated Peptide Resin_Next->Deprotection Repeat for next amino acid

The Fmoc-SPPS Cycle for incorporating a ¹⁵N-labeled amino acid.
The Analytical Probe: Nitrogen-15 (¹⁵N) Stable Isotope Labeling

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. Nitrogen-15 (¹⁵N) is a stable (non-radioactive) isotope of nitrogen. Unlike the most abundant isotope, ¹⁴N, ¹⁵N possesses a nuclear spin of 1/2, a property that makes it active in Nuclear Magnetic Resonance (NMR) spectroscopy.[7] This fundamental difference is the cornerstone of its utility. Furthermore, the one-dalton mass difference between ¹⁵N and ¹⁴N allows molecules containing this isotope to be clearly distinguished and quantified by mass spectrometry.[7]

By incorporating Fmoc-protected ¹⁵N amino acids into a peptide via SPPS, we create a molecule that is chemically identical to its unlabeled counterpart but carries a unique, detectable signature. This signature enables researchers to trace, identify, and quantify the peptide with extraordinary precision in complex biological environments.[7]

Part 2: Core Applications in Scientific Research and Drug Development

The combination of Fmoc synthesis and ¹⁵N labeling unlocks powerful methodologies for tackling fundamental questions in biology and medicine.

Application I: Elucidating Molecular Structure and Dynamics with NMR Spectroscopy

The Causality Behind the Choice: For proteins and large peptides, ¹H NMR spectra are often plagued by severe signal overlap, making it impossible to assign signals to specific atoms. Isotopic labeling with ¹⁵N is the solution. By labeling the peptide with ¹⁵N, we can perform heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[8][9] This experiment correlates the chemical shift of each backbone amide proton directly with the chemical shift of its bonded ¹⁵N atom, spreading the crowded proton signals into a second, nitrogen dimension.[9] The result is a spectrum where each amino acid residue (except proline) typically yields a single, well-resolved peak, providing a unique "fingerprint" of the protein's folded state.[8][9] This spectral dispersion is essential for the sequential assignment of the protein backbone and the determination of its three-dimensional structure.[8][10]

Workflow for Structural Analysis:

NMR_Workflow A 1. Target Peptide Selection B 2. Fmoc-¹⁵N-AA Synthesis (SPPS Protocol) A->B C 3. Peptide Purification & Validation (HPLC, Mass Spectrometry) B->C D 4. NMR Sample Preparation C->D E 5. ¹H-¹⁵N HSQC Data Acquisition D->E F 6. Spectral Analysis (Resonance Assignment) E->F G 7. 3D Structure Calculation & Dynamics Studies F->G

Workflow from ¹⁵N-peptide synthesis to NMR structural analysis.

This protocol describes a standard manual synthesis on a 0.1 mmol scale.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal group (e.g., Rink Amide resin for a C-terminal amide).[5]

  • Place 300 mg of the resin in a fritted reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[5] Drain the DMF.

2. Initial Fmoc Deprotection (if using pre-loaded resin):

  • Add 5-8 mL of 20% (v/v) piperidine in DMF to the resin.[5]

  • Agitate gently for 7-10 minutes. Drain.

  • Repeat the piperidine treatment for another 7-10 minutes. Drain.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[5]

3. Amino Acid Coupling Cycle (for each Fmoc-¹⁵N-Amino Acid):

  • Activation: In a separate vial, dissolve the Fmoc-¹⁵N-amino acid (3 equivalents, 0.3 mmol), a coupling agent like HCTU (3 eq., 0.3 mmol), and a base like N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol) in DMF. Let the activation proceed for 2-5 minutes. Note: Different activators like DCC/HOBt can also be used.[1][11]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

  • Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

4. Iterative Synthesis:

  • Repeat Step 2 (Fmoc Deprotection) and Step 3 (Coupling Cycle) for each subsequent Fmoc-protected amino acid (labeled or unlabeled) in the sequence.

5. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[12]

  • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

6. Purification and Validation:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and incorporation of the ¹⁵N label by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Application II: Achieving Absolute Quantification in Proteomics

The Causality Behind the Choice: In drug development and clinical research, it is often critical to know the exact amount of a specific protein (e.g., a biomarker or a drug target) in a biological sample. Targeted proteomics provides this capability. The strategy involves synthesizing a peptide fragment unique to the target protein, but with one or more amino acids isotopically labeled with ¹⁵N (and/or ¹³C).[13] This synthetic, heavy-labeled peptide is then added—in a precisely known amount—to the biological sample during preparation.[13] During mass spectrometry analysis, the heavy peptide serves as an ideal internal standard because it is chemically identical to its endogenous "light" counterpart, meaning it behaves identically during sample processing and ionization.[14] By comparing the mass spectrometer signal intensity of the light peptide from the sample to the heavy peptide standard, one can calculate the absolute concentration of the target protein.

Mass Shifts for ¹⁵N-Labeled Amino Acids:

The incorporation of ¹⁵N increases the mass of an amino acid based on the number of nitrogen atoms it contains.

Amino Acid3-Letter CodeNumber of Nitrogen AtomsMass Shift (Da)
AlanineAla1+1
ArginineArg4+4
AsparagineAsn2+2
Aspartic AcidAsp1+1
CysteineCys1+1
Glutamic AcidGlu1+1
GlutamineGln2+2
GlycineGly1+1
HistidineHis3+3
IsoleucineIle1+1
LeucineLeu1+1
LysineLys2+2
MethionineMet1+1
PhenylalaninePhe1+1
ProlinePro1+1
SerineSer1+1
ThreonineThr1+1
TryptophanTrp2+2
TyrosineTyr1+1
ValineVal1+1

Workflow for Targeted Protein Quantification:

AQUA_Workflow A 1. Identify Unique Target Peptide B 2. Synthesize ¹⁵N-Labeled Peptide Standard (SPPS) A->B C 3. Quantify ¹⁵N Peptide Stock B->C F 6. Spike-in Known Amount of ¹⁵N Standard C->F D 4. Prepare Biological Sample (e.g., Cell Lysate) E 5. Proteolytic Digestion (e.g., Trypsin) D->E E->F G 7. LC-MS/MS Analysis F->G H 8. Quantify by Comparing Light vs. Heavy Peak Areas G->H

Workflow for absolute protein quantification using a ¹⁵N-labeled peptide standard.

Part 3: Advanced Considerations and Conclusion

Strategic Selection and Quality Control: The choice of which amino acid to label is not arbitrary. For mass spectrometry, it is often advantageous to label an amino acid like Leucine or Valine to ensure a significant mass shift and avoid naturally occurring isotopic peaks. For NMR, labeling can be targeted to specific domains or active sites to probe local structure and dynamics. The success of these advanced applications hinges on the purity of the starting materials. Using high-purity Fmoc-¹⁵N-amino acids is critical to minimize synthesis failures and ensure the generation of a single, well-defined labeled product, which is essential for unambiguous data interpretation.[4]

Conclusion: Fmoc-protected ¹⁵N amino acids are more than just chemical reagents; they are precision instruments for modern molecular inquiry. Their application in solid-phase peptide synthesis provides a direct and reliable route to producing isotopically labeled peptides. These peptides are indispensable tools in the fields of structural biology and proteomics, enabling the determination of high-resolution protein structures by NMR and the absolute quantification of proteins by mass spectrometry. As research continues to demand greater precision and deeper mechanistic understanding, the strategic use of Fmoc-¹⁵N-labeled amino acids will remain a cornerstone of innovation in both fundamental science and translational drug development.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Pattabiraman, N., & Pande, V. S. (2011). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Methods in Molecular Biology, 790, 163–173. [Link]

  • Higman, V. A. (2012). ¹⁵N - Protein NMR. University of Oxford. [Link]

  • Bibbs, L., et al. (2000). Strategies for the synthesis of labeled peptides. Journal of Biomolecular Techniques, 11(4), 155–165. [Link]

  • Kigawa, T., et al. (2002). Cell-free synthesis of ¹⁵N-labeled proteins for NMR studies. Journal of Structural and Functional Genomics, 2(1), 21–26. [Link]

  • Thelen, J. J., et al. (2020). ¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 11, 589. [Link]

  • Klein, B. A. (2019). Solid-State ¹⁷O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Windsor. [Link]

  • Luxembourg Bio Technologies. (n.d.). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. [Link]

  • Deperalta, G., et al. (2014). Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry, 86(15), 7357–7364. [Link]

  • Integrated Proteomics Applications. (n.d.). ¹⁵N Stable Isotope Labeling Data Analysis. Retrieved from [Link]

  • Lee, W., et al. (2021). NMR Structure Determinations of Small Proteins Using only One Fractionally 20% ¹³C- and Uniformly 100% ¹⁵N-Labeled Sample. Molecules, 26(4), 868. [Link]

  • Jensen, M. R. (n.d.). Introduction to NMR spectroscopy of proteins. Duke University. [Link]

Sources

A Senior Application Scientist's Guide to Quantitative Proteomics Using 15N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Metabolic Labeling with 15N Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic labeling with stable isotopes stands as a cornerstone of quantitative mass spectrometry, offering unparalleled accuracy by enabling the mixing of samples at the earliest possible stage. This guide provides an in-depth exploration of the principles, protocols, and data analysis workflows for one of the most fundamental and powerful metabolic labeling techniques: the use of 15N-enriched amino acids. By culturing cells or organisms in media where the sole nitrogen source is the heavy isotope ¹⁵N, we can generate a complete, "heavy" proteome that serves as an ideal internal standard for a corresponding "light" (¹⁴N) sample. This approach minimizes experimental variability introduced during sample processing, providing a robust platform for the precise relative quantification of thousands of proteins. We will delve into the biochemical basis of ¹⁵N incorporation, present a self-validating experimental workflow from cell culture to data analysis, and discuss the critical considerations that ensure the generation of high-quality, reliable quantitative data.

Chapter 1: Introduction to Metabolic Labeling in Quantitative Proteomics

The field of proteomics has transitioned from simple protein identification to the complex, quantitative analysis of protein dynamics. Understanding how protein expression changes in response to disease, drug treatment, or environmental stimuli is fundamental to biological research and therapeutic development. Mass spectrometry is a powerful tool for this purpose, but it is not inherently quantitative.[1] The intensity of a peptide's signal in a mass spectrometer does not directly correlate with its abundance due to variations in ionization efficiency and other factors.

To overcome this, stable isotope labeling strategies were developed. These methods create mass-differentiated versions of proteins or peptides, allowing for the direct comparison of their relative abundance within a single mass spectrometry run. Metabolic labeling is widely considered the gold standard for quantitative accuracy because it introduces the isotopic label in vivo during protein synthesis.[1][2] This allows for the combination of different experimental samples (e.g., "control" vs. "treated") at the cell or tissue level, ensuring that all subsequent steps—lysis, fractionation, digestion, and analysis—are performed on a mixed population, thereby eliminating variations in sample handling.[2][3]

While several metabolic labeling techniques exist, such as Stable Isotope Labeling by Amino acids in Cell Culture (SILAC), which uses heavy versions of specific amino acids like arginine and lysine, ¹⁵N labeling offers a more global approach.[1][4] In ¹⁵N labeling, all nitrogen atoms in all amino acids are substituted with the heavy ¹⁵N isotope, providing a universal labeling strategy that is applicable across a wide range of biological systems, from bacteria to whole organisms.[5][6]

Chapter 2: Core Principles of ¹⁵N Metabolic Labeling

The Mechanism of Incorporation

The fundamental principle of ¹⁵N metabolic labeling is the complete substitution of the naturally abundant light nitrogen isotope (¹⁴N) with the heavy, stable isotope ¹⁵N. This is achieved by growing cells or organisms in a specially formulated medium where the conventional nitrogen sources (e.g., amino acids, ammonium salts) have been replaced with their ¹⁵N-enriched counterparts. As cells proliferate and synthesize new proteins, they incorporate these ¹⁵N-containing precursors, leading to a proteome where nearly every nitrogen atom is ¹⁵N.

The result is two chemically identical but mass-differentiated proteomes:

  • The "Light" Proteome: Grown in standard media, containing ¹⁴N.

  • The "Heavy" Proteome: Grown in ¹⁵N-enriched media, serving as an internal standard.[5]

Mass Spectrometry Readout

When the light and heavy proteomes are mixed, digested into peptides, and analyzed by mass spectrometry, the instrument detects pairs of peptides. Each pair consists of the light (¹⁴N) and heavy (¹⁵N) versions of the same peptide sequence. Because they are chemically identical, they co-elute during liquid chromatography. However, due to the mass difference imparted by the ¹⁵N atoms, they appear as distinct peaks separated on the mass-to-charge (m/z) axis in the mass spectrum. The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the parent protein in the original samples.

Advantages and Challenges

The choice of a quantitative proteomics strategy depends on the experimental goals, budget, and biological system. ¹⁵N labeling presents a unique set of advantages and challenges.

Feature¹⁵N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino acids in Cell Culture)
Labeling Scope Universal (all nitrogen atoms in all amino acids).Specific (typically only Arginine and Lysine).
Cost Generally more cost-effective, especially for large-scale cultures, as it uses ¹⁵N-salts.[3][7]Can be more expensive due to the cost of specific ¹⁵N/¹³C-labeled amino acids.
Data Analysis More complex. The mass shift is variable and depends on the number of nitrogen atoms in each peptide's sequence.[1][2][7]Simpler. The mass shift is fixed and predictable for all tryptic peptides (except the C-terminal one).
Applicability Broadly applicable to any organism that can be grown on a defined medium, including plants, bacteria, and whole animals.[2][5]Primarily used for mammalian cell culture; can be limited by amino acid conversion in some organisms.[3]
Experimental Variance Minimized. Samples are mixed at the earliest stage (cell harvesting).[2][3]Minimized. Samples are mixed at the earliest stage (cell harvesting).

One of the most critical factors for success is achieving complete labeling. Incomplete incorporation of the ¹⁵N isotope can lead to complex and overlapping isotopic clusters in the mass spectrum, confounding quantification.[7] Therefore, cells must be cultured for a sufficient number of divisions in the heavy medium to ensure >98-99% incorporation.

Chapter 3: The Experimental Workflow: A Self-Validating System

A robust ¹⁵N labeling experiment is designed as a self-validating system with critical checkpoints to ensure data integrity. The following protocol is a generalized workflow for mammalian cell culture.

G Adapt 1. Cell Adaptation & Culture in 15N Medium QC1 2. QC Check: Assess Labeling Efficiency Adapt->QC1 ≥5-6 Doublings Harvest 3. Harvest 'Light' (14N) & 'Heavy' (15N) Cells QC1->Harvest If >98% Labeled Mix 4. Quantify Protein & Mix 1:1 Harvest->Mix Digest 5. Lyse, Reduce, Alkylate & Digest (Trypsin) Mix->Digest LCMS 6. LC-MS/MS Analysis Digest->LCMS ID 7. Database Search: Identify Peptides LCMS->ID Quant 8. Quantify Peptide Pairs & Calculate Protein Ratios ID->Quant

Caption: High-level workflow for a 15N metabolic labeling experiment.
Phase 1: Labeling Protocol

Objective: To generate a "heavy" cell population with >98% ¹⁵N incorporation.

  • Cell Line Selection and Media Preparation:

    • Rationale: The cell line must be capable of robust growth in a custom-defined medium. Dialyzed fetal bovine serum (FBS) is critical to reduce the concentration of unlabeled amino acids from the serum.[7]

    • Protocol:

      • Prepare "light" and "heavy" versions of a minimal essential medium (e.g., Eagle's Minimal Medium).

      • For the "heavy" medium, use a complete mixture of ¹⁵N-labeled amino acids as the sole amino acid source.

      • Supplement both media with dialyzed FBS, glutamine (light or heavy as appropriate), and other necessary nutrients.

  • Cell Adaptation and Expansion:

    • Rationale: Cells need to be gradually adapted to the heavy medium and then expanded for a sufficient number of doublings to dilute out any pre-existing ¹⁴N-containing proteins. A minimum of five to six cell divisions is typically required.

    • Protocol:

      • Thaw and culture cells in the "light" medium to establish a healthy, logarithmically growing population.

      • Passage a subset of the cells into the "heavy" medium.

      • Culture the cells in the heavy medium for at least 6 doublings, maintaining them in a log-growth phase.

  • Self-Validation Checkpoint: Assessing Labeling Efficiency:

    • Rationale: Before proceeding with the large-scale experiment, it is essential to confirm the degree of ¹⁵N incorporation. This step prevents the waste of resources on an incompletely labeled experiment.

    • Protocol:

      • Harvest a small aliquot of the "heavy" labeled cells.

      • Extract proteins, perform a quick in-solution trypsin digest, and analyze the peptides via LC-MS.

      • Manually inspect the spectra of several abundant peptides. The isotopic distribution of a fully labeled peptide will be shifted completely to the heavy side, with a minimal residual peak at the unlabeled mass. Software tools can precisely calculate the incorporation efficiency.[2][8][9] Proceed only if the efficiency is >98%.

Phase 2: Sample Preparation
  • Cell Treatment and Harvest:

    • Protocol:

      • Grow parallel cultures of "light" and "heavy" cells.

      • Apply the experimental treatment (e.g., drug compound) to one culture (e.g., the "light" cells) and a vehicle control to the other.

      • Harvest both cell populations by scraping or trypsinization, wash with PBS, and pellet the cells. The cell pellets can be stored at -80°C.

  • Lysis, Protein Quantification, and Mixing:

    • Rationale: This is the key step where experimental variability is minimized. By mixing the light and heavy proteomes in a precise 1:1 ratio, both samples are subjected to identical downstream processing.

    • Protocol:

      • Lyse the light and heavy cell pellets separately in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

      • Determine the protein concentration of each lysate using a reliable method like the BCA assay.

      • Combine the lysates in a precise 1:1 protein mass ratio (e.g., 100 µg of light protein + 100 µg of heavy protein).

  • Protein Digestion:

    • Protocol:

      • The mixed protein sample can be separated by 1D SDS-PAGE, and the entire lane can be excised and subjected to in-gel digestion with trypsin.[7]

      • Alternatively, an in-solution digestion protocol can be used following protein denaturation, reduction (with DTT), and alkylation (with iodoacetamide).

      • After digestion, the resulting peptide mixture is desalted using a C18 solid-phase extraction method.

Phase 3: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis:

    • The desalted peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The high resolution is crucial for resolving the complex isotopic clusters that arise from ¹⁵N labeling.

  • Data Analysis Workflow:

    • Rationale: Data analysis for ¹⁵N experiments is a two-stage process that requires specialized software capable of handling variable mass modifications.[8]

    • Stage I: Protein Identification: The MS/MS spectra are searched against a protein database twice. First, with no modifications to identify "light" peptides. Second, with a variable modification on all nitrogen atoms to identify "heavy" peptides.

    • Stage II: Protein Quantification: Specialized algorithms (e.g., in software like Protein Prospector) then find the corresponding light/heavy peptide pairs.[2][8] The software extracts the ion chromatograms for each peptide in the pair, calculates the area under the curve, and determines the heavy-to-light ratio.

    • Ratio Adjustment: The calculated peptide ratios can be adjusted based on the predetermined labeling efficiency to correct for any minor incomplete labeling.[8][9] Protein-level quantification is typically determined by the median ratio of all its identified peptides.

Chapter 4: Data Interpretation and Quality Control

The output of a ¹⁵N labeling experiment is a list of proteins with their corresponding quantification ratios. A ratio of 1.0 indicates no change in abundance, while a ratio greater or less than 1.0 indicates upregulation or downregulation, respectively.

G a a b b

Caption: Conceptual MS1 spectrum showing a light (14N) and heavy (15N) peptide pair.

Data Quality Checks:

  • Cosine Similarity Scores: Some software packages can compare the experimental isotopic distribution of a peptide pair to the theoretical distribution, providing a similarity score.[2][8] This helps to flag and filter out poor-quality or incorrectly assigned peptide pairs.

  • Ratio Distribution: For a typical experiment where most proteins are not expected to change, the distribution of protein ratios should be centered around 1.0. A significant deviation may indicate a systemic bias, such as an error in mixing the light and heavy proteomes.

Chapter 5: Applications in Research and Drug Development

The high accuracy of ¹⁵N metabolic labeling makes it suitable for a wide range of applications:

  • Mechanism of Action Studies: Identifying proteins whose expression levels change in response to a drug compound.

  • Biomarker Discovery: Comparing the proteomes of diseased vs. healthy tissues in animal models.[5][6][10]

  • Protein Turnover Analysis: Pulse-chase experiments using ¹⁵N labeling can measure the rates of protein synthesis and degradation.[2]

  • PTM Quantification: The method can be adapted to quantify changes in post-translational modifications, such as phosphorylation or ubiquitination.[3]

Conclusion

Metabolic labeling with ¹⁵N amino acids is a powerful and versatile technique for high-accuracy quantitative proteomics. While it requires careful experimental design and specialized data analysis, its core strength lies in its ability to minimize experimental error by introducing the isotopic label in vivo. By creating a complete, heavy-labeled proteome as an internal standard, researchers can confidently and precisely measure changes across the proteome, providing critical insights into complex biological systems and accelerating the pace of discovery in basic research and drug development.

References

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857–872. [Link]

  • Li, Y., & Li, L. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(4), 231–245. [Link]

  • Shrestha, R., et al. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • EMBL Protein Expression and Purification Core Facility. 15N labeling of proteins in E. coli. EMBL. [Link]

  • McClatchy, D. B., et al. (2007). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of the American Society for Mass Spectrometry, 18(6), 999–1005. [Link]

  • Bi, R., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 12, 792257. [Link]

  • University of Glasgow. Expressing 15N labeled protein. University of Glasgow. [Link]

  • Shrestha, R., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 12. [Link]

  • Filiou, M. D., et al. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1550, 315–325. [Link]

  • University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. UWPR. [Link]

  • JoVE. (2022). Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry. YouTube. [Link]

  • Frank, E., et al. (2009). Stable Isotope Metabolic Labeling with a Novel 15N-Enriched Bacteria Diet for Improved Proteomic Analyses of Mouse Models for Psychopathologies. PLOS ONE, 4(10), e7423. [Link]

  • Sidoli, S., et al. (2013). Quantification of histone modifications using 15N metabolic labeling. Methods, 61(3), 294–300. [Link]

Sources

Fmoc-Asp-OH-15N CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-Asp-OH-15N: Properties, Applications, and Advanced Methodologies

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Fmoc-L-Aspartic acid-15N (Fmoc-Asp-OH-15N). As a stable isotope-labeled amino acid, this compound is a critical tool in modern peptide synthesis and bioanalytical studies. This document provides an in-depth exploration of its chemical properties, core applications, and detailed protocols, grounded in established scientific principles to ensure technical accuracy and practical utility.

Core Characteristics of Fmoc-Asp-OH-15N

Fmoc-Asp-OH-15N is a derivative of L-aspartic acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the nitrogen atom is the stable isotope ¹⁵N. The Fmoc group is a base-labile protecting group, making it central to the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy.[1][2][] The incorporation of the ¹⁵N isotope provides a unique spectroscopic signature, enabling detailed analysis of peptide and protein structure and metabolism without the hazards associated with radioactive isotopes.[4]

Physicochemical Properties

A summary of the key quantitative data for Fmoc-Asp-OH-15N is presented below for easy reference. These properties are critical for its effective use in synthesis and analysis.

PropertyValueSource
CAS Number 287484-33-7
Molecular Formula C₁₉H₁₇¹⁵NO₆
Molecular Weight 356.33 g/mol
Appearance White to off-white solid[5]
Melting Point 190 °C (lit.)
Optical Activity [α]20/D -13°, c = 1 in DMF
Isotopic Purity ≥98 atom % ¹⁵N
Chemical Purity ≥99% (CP)

Strategic Applications in Research and Development

The utility of Fmoc-Asp-OH-15N stems from the combination of the Fmoc protecting group, which facilitates controlled peptide elongation, and the ¹⁵N label, which serves as a powerful analytical probe.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is the dominant methodology for the chemical synthesis of peptides.[2] The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin).[6] The key advantage of the Fmoc strategy is the mild conditions required for deprotection (typically a weak base like piperidine), which preserves the integrity of sensitive peptide sequences.[1][2]

However, the inclusion of aspartic acid residues presents a well-documented challenge: aspartimide formation . This intramolecular side reaction occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid, forming a cyclic succinimide intermediate.[7] This can lead to a mixture of byproducts, including α- and β-peptides and racemization, which are often difficult to separate from the target peptide.[7] The propensity for this side reaction is highly sequence-dependent, being most pronounced in Asp-Gly and Asp-Asn sequences.[7] The use of specialized protecting groups for the aspartic acid side chain, such as 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno), can significantly reduce aspartimide formation compared to the standard tert-butyl (OtBu) group by introducing steric hindrance.[8]

The Role of ¹⁵N Labeling in Bioanalysis

Stable isotope labeling is a cornerstone of modern bioanalytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][]

  • NMR Spectroscopy: The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active. Incorporating ¹⁵N-labeled amino acids into a peptide or protein allows for the use of powerful multi-dimensional NMR experiments (e.g., ¹H-¹⁵N HSQC) to determine the three-dimensional structure and dynamics of proteins in solution.[10][11][12] This is invaluable for understanding protein function, ligand binding, and the effects of post-translational modifications.[10]

  • Mass Spectrometry: In proteomics and metabolomics, ¹⁵N labeling is used for quantitative analysis.[13][14] By comparing the mass spectra of a labeled peptide with its unlabeled counterpart, researchers can accurately quantify protein expression levels, turnover rates, and post-translational modifications.[14][15] The known mass shift caused by the ¹⁵N isotope allows for clear differentiation and quantification of peptides in complex biological samples.[14][16][17] This is particularly crucial in drug development for studying pharmacokinetics and target engagement.[4]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the application of Fmoc-Asp-OH-15N in peptide synthesis and subsequent analysis. These protocols are designed to be self-validating, with explanations for key steps.

Protocol: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-Asp-OH-15N)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine in DMF

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)

  • Diethyl ether, cold

  • SPPS reaction vessel

Methodology:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in the reaction vessel.

    • Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation. Drain the DMF.

    • Causality: Swelling the resin exposes the reactive sites for the first amino acid coupling, ensuring efficient synthesis.

  • Fmoc Deprotection (First Amino Acid):

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 10 minutes. Drain the solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Causality: The first deprotection removes the Fmoc group from the resin's linker, preparing it for coupling the first amino acid. The two-step deprotection ensures completeness, and thorough washing is critical as residual piperidine will neutralize the activated amino acid in the next step.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of Oxyma Pure in DMF.

    • Add 3-5 equivalents of DIC to this solution to pre-activate the amino acid for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

    • Causality: DIC is a carbodiimide coupling agent that activates the carboxylic acid of the amino acid. Oxyma Pure acts as a catalyst and suppresses racemization. Using an excess of reagents drives the reaction to completion.

  • Monitoring Coupling Completion (Optional but Recommended):

    • Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A blue color indicates the presence of free primary amines (incomplete coupling), while yellow/brown indicates a complete reaction.

    • Trustworthiness: This in-process control validates the efficiency of each coupling step, preventing the synthesis of deletion sequences.

  • Peptide Elongation Cycle:

    • Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired sequence, using Fmoc-Asp-OH-15N at the appropriate position.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM (3 times) and dry it under a stream of nitrogen.

    • Add the TFA cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Causality: TFA is a strong acid that cleaves the peptide from the resin and simultaneously removes acid-labile side-chain protecting groups. Scavengers like TIS are included to prevent side reactions with reactive cationic species generated during cleavage.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry.

Workflow Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Elongation Cycle (Repeat for each AA) cluster_final Cleavage & Purification Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Activated Fmoc-AA-OH (DIC/Oxyma) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Kaiser Test (Check Completion) Wash2->Kaiser Kaiser->Deprotect Next cycle Final_Deprotect Final Fmoc Deprotection Kaiser->Final_Deprotect Final AA Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (MS, NMR) Purify->Analyze End End: Purified ¹⁵N-Peptide Analyze->End

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.

Conclusion

Fmoc-Asp-OH-15N is a highly specialized and valuable reagent for modern chemical biology and drug discovery. Its dual nature as a building block for peptide synthesis and a stable isotope probe for advanced analytical techniques provides researchers with a versatile tool to construct and analyze complex peptides and proteins. A thorough understanding of its properties, the nuances of its use in SPPS—particularly the management of aspartimide formation—and the principles of ¹⁵N-based analysis is essential for leveraging its full potential. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in achieving sophisticated research goals.

References

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry . ACS Publications. [Link]

  • Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples . National Institutes of Health (NIH). [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis . Radboud Repository. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis . Chemistry Europe. [Link]

  • Fmoc-Asp-OH [119062-05-4] . Aapptec Peptides. [Link]

  • Fmoc-L-aspartic acid | C19H17NO6 . PubChem, National Institutes of Health (NIH). [Link]

  • 15N Stable Isotope Labeling Data Analysis . Integrated Proteomics. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . University of California, Irvine. [Link]

  • Synthesis of Fmoc-Asp(CyPY)-OH 12 from commercially available... . ResearchGate. [Link]

  • Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing . PubMed, National Institutes of Health (NIH). [Link]

  • Introduction to Peptide Synthesis . National Institutes of Health (NIH). [Link]

  • A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy . National Institutes of Health (NIH). [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol . Stanford Advanced Materials. [Link]

  • Two-Dimensional Mass Spectra Generated from the Analysis of 15N-Labeled and Unlabeled Peptides for Efficient Protein Identification and de novo Peptide Sequencing . ACS Publications. [Link]

  • Peptide NMR . University of Regensburg. [Link]

  • Cell-free synthesis of 15N-labeled proteins for NMR studies . PubMed, National Institutes of Health (NIH). [Link]

  • Would compounds like 13C labeled glucose or 15N labeled amino acids be metabolized by endogenous enzymes in different rates? . ResearchGate. [Link]

  • Guide to Solid Phase Peptide Synthesis . AAPPTEC. [Link]

  • ASPARTIMIDE FORMATION . Iris Biotech GmbH. [Link]

  • The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis . NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Methods and protocols of modern solid phase peptide synthesis . Springer. [Link]/1-59259-959-0:239)

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Methodological & Application

Application Note: Probing Peptide Structure and Dynamics with ¹⁵N NMR Spectroscopy Using Fmoc-Asp-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Site-specific isotopic labeling of peptides with stable isotopes like ¹⁵N provides an exceptionally precise tool for investigating molecular structure, dynamics, and interactions via Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fmoc-Asp-OH-¹⁵N for the site-specific labeling of peptides. We present detailed, field-proven protocols for the incorporation of this labeled amino acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) and subsequent analysis using ¹⁵N NMR spectroscopy, with a focus on the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.

Introduction: The Significance of Aspartic Acid and ¹⁵N NMR

Aspartic acid (Asp) residues are fundamental to peptide and protein function. Their acidic side chains are frequently involved in catalytic activity, protein-protein interactions, and metal ion coordination.[1][2][3] Under physiological pH, the side chain is typically deprotonated to form a negatively charged aspartate, making it a key player in electrostatic interactions that define tertiary structure and molecular recognition events.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution structures of biomolecules in solution, providing insights into processes like protein folding and molecular recognition.[4] While NMR can be performed on unlabeled samples, the low natural abundance (0.37%) and low gyromagnetic ratio of the ¹⁵N nucleus make it an insensitive NMR target.[5][6] By strategically incorporating ¹⁵N-labeled amino acids, such as Fmoc-Asp-OH-¹⁵N, into a peptide, we can overcome this limitation.[7]

This site-specific labeling allows us to:

  • Simplify complex spectra: A single ¹⁵N label in a peptide produces a specific signal that is easily identifiable.

  • Probe local environments: The ¹⁵N chemical shift is exquisitely sensitive to its local electronic environment, including hydrogen bonding, solvent exposure, and conformational changes.[6]

  • Monitor interactions: Binding events with other molecules (e.g., proteins, small molecules, metal ions) will often induce a change in the ¹⁵N chemical shift, known as a chemical shift perturbation (CSP), providing information on the binding site and affinity.[6]

The most common experiment for this purpose is the ¹H-¹⁵N HSQC, a two-dimensional NMR technique that correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons (¹H).[8] This produces a "fingerprint" spectrum where each backbone amide group (and some side chains) gives a unique peak, allowing for precise monitoring of specific sites within the peptide.[8][9]

The Labeled Reagent: Fmoc-Asp(OtBu)-OH-¹⁵N

For standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the ideal labeled reagent is N-α-Fmoc-L-aspartic acid(β-t-butyl ester)-¹⁵N .

  • Fmoc Group: The base-labile fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amine during the coupling reaction and is selectively removed with a weak base (e.g., piperidine) before the next amino acid is added.

  • ¹⁵N Isotope: The amide nitrogen in the peptide backbone is replaced with the NMR-active ¹⁵N isotope, providing the spectroscopic probe.

  • OtBu Protecting Group: The tert-butyl (OtBu) ester protects the acidic side chain of the aspartic acid. This is crucial to prevent side reactions during synthesis. The OtBu group is acid-labile and is removed during the final cleavage step with trifluoroacetic acid (TFA).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support.[10] The core principle involves repeating cycles of deprotection and coupling, with excess reagents removed by simple washing, which drives reactions to completion.[10][11]

Materials & Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acid).

  • Amino Acids: Fmoc-protected amino acids with appropriate side-chain protection.

  • Labeled Amino Acid: Fmoc-Asp(OtBu)-OH-¹⁵N.

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).

  • Deprotection Solution: 20% piperidine in DMF.

  • Coupling Reagents: HCTU (or HBTU/HATU) and N,N-Diisopropylethylamine (DIPEA) or Collidine.

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Precipitation/Wash: Cold diethyl ether.

SPPS Workflow Diagram

SPPS_Workflow cluster_cycle SPPS Cycle (Repeat for each Amino Acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash (5x) Deprotection->Wash1 Remove Piperidine Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA in DMF) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash (3x) Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection After Last AA Start Start: Resin Swelling (DMF) Start->Deprotection FinalWash Final Wash (DMF, DCM, MeOH) FinalDeprotection->FinalWash Cleavage Cleavage & Deprotection (TFA Cocktail) FinalWash->Cleavage Precipitation Precipitate & Wash (Cold Ether) Cleavage->Precipitation End End: Crude Peptide (Lyophilize) Precipitation->End

Caption: The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.

Step-by-Step Synthesis Protocol

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Preparation: Place the resin in a reaction vessel and swell in DMF for 30 minutes.

  • First Amino Acid Coupling (if not pre-loaded): Follow the general coupling cycle (Steps 4-7) to load the first amino acid onto the resin.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine/DMF solution to the resin and agitate for 7 minutes.[12]

    • Drain and repeat the piperidine treatment for another 7 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.[12]

  • Amino Acid Activation:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-Asp(OtBu)-OH-¹⁵N) and 2.9 equivalents of HCTU in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Causality: Pre-activation converts the amino acid's carboxylic acid into a highly reactive ester, facilitating efficient amide bond formation with the resin's free amine. HCTU is a highly efficient coupling reagent that minimizes side reactions and racemization.[13]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

  • Repeat Cycle: Repeat steps 3-7 for each amino acid in the peptide sequence.

  • Final Deprotection & Cleavage:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 3) and wash (Step 4).

    • Wash the resin with DCM (3x) and MeOH (3x), then dry it under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (like OtBu).

  • Peptide Precipitation and Purification:

    • Filter the TFA solution away from the resin beads.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture.

    • Purify the peptide using reverse-phase HPLC. Confirm mass by mass spectrometry.

Protocol 2: ¹⁵N NMR Spectroscopy

The cornerstone experiment is the 2D ¹H-¹⁵N HSQC, which provides a single peak for each N-H bond in the molecule.[8]

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[14]

  • Peptide Concentration: Dissolve the lyophilized, purified peptide to a final concentration of 0.5-1.0 mM.[15][16] Higher concentrations improve signal-to-noise but may lead to aggregation.

  • Buffer System: Use a suitable buffer, such as 20 mM sodium phosphate. Maintain the total salt concentration below 300 mM to avoid signal broadening.[15]

  • pH: Adjust the pH to a value where the peptide is stable and folded, typically between pH 6.0 and 7.0. For observing amide protons, a pH below 7.5 is recommended to slow the exchange rate with water protons.[15]

  • Deuterated Solvent: Add 5-10% Deuterium Oxide (D₂O) to the sample. The D₂O signal is used by the spectrometer's lock system to maintain a stable magnetic field.[15]

  • Sample Volume: Prepare a final sample volume of ~500 µL for a standard 5 mm NMR tube.[15]

NMR Acquisition Workflow

NMR_Workflow Prep Sample Preparation (Buffer, pH, D₂O) Spectrometer Spectrometer Setup (Tuning, Shimming, Pulses) Prep->Spectrometer Acquisition 2D ¹H-¹⁵N HSQC Acquisition (1-12 hours) Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Assignment, Interpretation) Processing->Analysis

Caption: General workflow for acquiring and analyzing NMR data.

¹H-¹⁵N HSQC Experimental Protocol
  • Instrument Setup:

    • Insert the sample into the NMR magnet.

    • Lock onto the D₂O signal.

    • Tune and match the probe for the ¹H and ¹⁵N frequencies.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow water signal linewidth.

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Experiment Parameters (Example for a 600 MHz Spectrometer):

    • Experiment Type: Standard sensitivity-enhanced ¹H-¹⁵N HSQC with water suppression (e.g., hsqcetf3gpsi).

    • Spectral Widths: ~14 ppm for ¹H (direct dimension), ~35 ppm for ¹⁵N (indirect dimension). Center the ¹⁵N dimension around 120 ppm.

    • Number of Scans: 8 to 64 per increment, depending on sample concentration.

    • Increments (t1): 128 to 256 complex points in the ¹⁵N dimension.

    • Relaxation Delay: 1.0 - 1.5 seconds.

    • Acquisition Time: Typically 15 minutes to several hours, depending on the required signal-to-noise ratio.[8]

  • Data Processing:

    • Apply appropriate window functions (e.g., squared sine-bell) to both dimensions.

    • Perform Fourier transformation.

    • Phase the spectrum carefully in both dimensions.

    • Reference the spectrum using the water signal for the ¹H dimension.

Data Interpretation: The ¹⁵N Chemical Shift

The resulting ¹H-¹⁵N HSQC spectrum will show a single cross-peak corresponding to the backbone amide N-H of the labeled aspartic acid residue. The position of this peak is highly informative.

Typical Chemical Shift Ranges

The ¹⁵N chemical shift of a backbone amide is influenced by the local secondary structure. This sensitivity allows researchers to infer conformational properties directly from the spectrum.[6]

Structural EnvironmentTypical ¹⁵N Chemical Shift (ppm)Causality & Explanation
α-Helix ~119 - 122 ppmThe regular pattern of hydrogen bonding in an α-helix creates a relatively consistent and shielded electronic environment for the amide nitrogen.
β-Sheet ~124 - 128 ppmThe extended conformation and inter-strand hydrogen bonding in β-sheets lead to a more deshielded environment compared to α-helices.
Random Coil / Turn ~121 - 125 ppmLacking a regular, repeating hydrogen bond network, residues in coils or turns experience more varied and typically intermediate chemical shifts.[6][17]

Note: These are general ranges and can vary based on neighboring residues, solvent exposure, and pH.

Interpreting Chemical Shift Perturbations (CSPs)

When a peptide binds to a target molecule, the local environment of the ¹⁵N-labeled Asp residue may change, causing its corresponding HSQC peak to shift.

  • No Shift: If the peak position does not change upon adding the binding partner, it suggests the Asp residue is not at the interaction interface and its local environment is unperturbed.

  • Peak Shift (CSP): If the peak moves, it is direct evidence that the Asp residue is involved in or is near the binding site. The magnitude of the shift can correlate with the strength of the interaction.

  • Peak Broadening/Disappearance: In cases of intermediate exchange on the NMR timescale, the peak may broaden significantly or disappear entirely. This often indicates a dynamic binding process or conformational change occurring at a specific rate.

By titrating a binding partner into the ¹⁵N-labeled peptide sample and recording an HSQC spectrum at each step, one can map the binding interface and determine the dissociation constant (Kd) of the interaction.

Conclusion

The site-specific incorporation of Fmoc-Asp-OH-¹⁵N is a robust and powerful strategy for leveraging the precision of NMR spectroscopy. It enables researchers to dissect complex biological systems by focusing on a single, critical residue. The protocols and principles outlined in this note provide a solid foundation for synthesizing ¹⁵N-labeled peptides and using them to explore structure, dynamics, and molecular interactions with high fidelity, advancing research in biochemistry and drug discovery.

References

  • Vertex AI Search. 15N NMR for Structure Elucidation - YouTube.
  • Marek, R. (2017). 15N NMR Applications. ResearchGate. Available from: [Link]

  • Iowa State University Biological NMR Facility. 1H-15N HSQC.
  • Norton, R. S. (1994). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments.
  • Ananth, M., et al. (2006). Determination of 15N chemical shift anisotropy from a membrane bound protein by NMR spectroscopy. PMC - NIH. Available from: [Link]

  • Berger, S. (2006). 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. ResearchGate. Available from: [Link]

  • Cai, K., et al. (2013). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spe. FDA - Research Portal.
  • Duke Computer Science. Introduction to NMR spectroscopy of proteins.
  • Rizo, J. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Fralin Biomedical Research Institute at VTC.
  • Tao, T. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.
  • Padilla, A., et al. (1991). 1H and 15N NMR characterization of free and bound states of an amphiphilic peptide interacting with calmodulin. PubMed. Available from: [Link]

  • Zerbe, O., & Bader, G. peptide nmr.
  • Coutinho, E. (2012). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Davies, D. R. (1990). Structure and Function of the Aspartic Proteinases. SciSpace. Available from: [Link]

  • ResearchGate. Characteristic Ranges of 15 N Chemical Shifts ( in ppm) in Various.... Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • DeKoster, G. (2017). How to decipher the L-Aspartic NMR graph. Quora. Available from: [Link]

  • Koning, B. (2021). Insights into Protein Dynamics from 15N-1H HSQC.
  • Wikipedia. Aspartic acid. Available from: [Link]

  • Faro, C., et al. (2004). Structure and function of plant aspartic proteinases. PubMed. Available from: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Otvos, L. (2010). Introduction to Peptide Synthesis. PMC - NIH. Available from: [Link]

  • Study.com. Aspartic Acid | Function, Structure & Benefits. Available from: [Link]

  • Curnis, F., et al. (2006). Asparagine Deamidation and the Role of Higher Order Protein Structure. University of Liverpool.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

Sources

Application Note: Fmoc-Asp-OH-¹⁵N as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principle: The Imperative for an Ideal Internal Standard in Mass Spectrometry

Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations arising from sample preparation, chromatographic behavior, and, most critically, ionization efficiency in the MS source.[1][2] Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, are a primary source of analytical inaccuracy.[2] To achieve the highest levels of precision and accuracy, it is essential to incorporate an internal standard (IS).[1]

An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction and ionization, thereby normalizing for variations across samples. Stable Isotope-Labeled (SIL) analogs of the analyte are widely considered the "gold standard" for internal standards in LC-MS.[3][4] They share nearly identical physicochemical properties with their unlabeled counterparts, ensuring they experience the same extraction losses and matrix effects.[5] Fmoc-Asp-OH-¹⁵N, a ¹⁵N-labeled version of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid, serves as an exemplary SIL-IS for the quantification of Fmoc-Asp-OH. Its single ¹⁵N label provides a +1 Da mass shift, allowing for distinct detection by the mass spectrometer while maintaining chromatographic co-elution.[6]

Technical Profile: Fmoc-Asp-OH-¹⁵N

A thorough understanding of the internal standard's properties is critical for its effective use. The specifications below are vital for accurate stock solution preparation and method development.

PropertyValue / SpecificationSource
Synonyms N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-¹⁵N acid[6]
CAS Number 287484-33-7[6]
Molecular Formula C₁₉H₁₇¹⁵N O₆Derived from[7]
Molecular Weight 356.33 g/mol [6]
Unlabeled MW 355.3 g/mol [7]
Mass Shift M+1[6]
Isotopic Purity Typically ≥98 atom % ¹⁵N[6]
Chemical Purity Typically ≥99% (CP)[6]
Appearance White to off-white powder/crystals[8]
Solubility Good solubility in DMF, NMP, and mixtures of Acetonitrile/Water.[8]
Storage Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[9]

Note: Always refer to the Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols

Protocol for Preparation of Internal Standard Solutions

Causality: Accurate and consistent preparation of stock and working solutions is the foundation of a robust quantitative assay. The choice of solvent must ensure complete dissolution and stability. Serial dilutions are performed to achieve a working concentration that provides an optimal MS signal—strong enough for high precision but not so high as to cause detector saturation or significant contribution to the unlabeled analyte channel.

Materials:

  • Fmoc-Asp-OH-¹⁵N solid standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade water

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL)

  • Calibrated micropipettes

Procedure:

Step 1: Preparation of 1.0 mg/mL Primary Stock Solution (PSS)

  • Accurately weigh approximately 1.0 mg of Fmoc-Asp-OH-¹⁵N standard using a calibrated analytical balance. Record the exact weight.

  • Quantitatively transfer the weighed standard to a 1.0 mL Class A volumetric flask.

  • Add approximately 0.7 mL of ACN to dissolve the standard. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Bring the flask to the 1.0 mL mark with ACN. Cap and invert the flask 10-15 times to ensure homogeneity.

  • Transfer the PSS to a labeled, amber glass vial and store at 2-8°C. This solution should be stable for several weeks, but stability should be verified.

Step 2: Preparation of 10 µg/mL Working Stock Solution (WSS)

  • Allow the PSS to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 100 µL of the 1.0 mg/mL PSS into a 10 mL volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of ACN and water.

  • Cap and invert to mix thoroughly. This WSS is used to spike into calibration standards and unknown samples.

Step 3: Preparation of Internal Standard Spiking Solution

  • The concentration of the final spiking solution depends on the expected analyte concentration range in the samples. A common goal is to have the IS response be in the mid-range of the calibration curve. For a typical amino acid analysis, a final concentration of 50-200 ng/mL in the injected sample is a good starting point.

  • For example, to prepare a 1.0 µg/mL (1000 ng/mL) spiking solution, dilute 1.0 mL of the 10 µg/mL WSS into a 10 mL volumetric flask with 50:50 ACN/Water.

Application Workflow: Quantification of Fmoc-Asp-OH in a Sample Matrix

This workflow outlines the use of Fmoc-Asp-OH-¹⁵N for quantifying its unlabeled analogue in a simplified matrix (e.g., a reaction mixture from peptide synthesis).

Workflow Visualization:

G cluster_prep Sample & Standard Preparation cluster_cal Calibration Curve Points cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Unknown Sample (e.g., Reaction Mixture) is_spike Add Fixed Volume of Fmoc-Asp-OH-15N Working Solution sample->is_spike cal_std Unlabeled Fmoc-Asp-OH Stock Solution cal1 Cal 1 cal_dots ... cal_n Cal 8 cal_n->is_spike lc Chromatographic Separation (Co-elution of Analyte & IS) is_spike->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms Electrospray Ionization (ESI) integrate Integrate Peak Areas (Analyte & IS) ms->integrate ratio Calculate Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve (Ratio vs. Concentration) ratio->curve quant Quantify Unknowns curve->quant

Caption: Experimental workflow for quantification using a stable isotope-labeled internal standard.

Protocol:

  • Preparation of Calibration Curve:

    • Create a series of calibration standards by serially diluting an accurately prepared stock of unlabeled Fmoc-Asp-OH. A typical range might be 1 ng/mL to 1000 ng/mL, covering the expected sample concentration.

    • To 100 µL of each calibration standard and a blank (matrix without analyte), add a fixed amount (e.g., 10 µL) of the IS Spiking Solution (e.g., 1.0 µg/mL).

  • Sample Preparation:

    • Dilute the unknown sample with the initial mobile phase (e.g., 50:50 ACN/Water) to bring the expected Fmoc-Asp-OH concentration into the calibration range.

    • To 100 µL of the diluted unknown sample, add the same fixed amount (10 µL) of the IS Spiking Solution.

  • LC-MS/MS Analysis:

    • LC Method: Use a C18 reversed-phase column. The gradient should be optimized to ensure good peak shape and retention for Fmoc-Asp-OH. The key is that the analyte and the ¹⁵N-labeled IS will co-elute.

    • MS/MS Method: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Negative ion mode is often effective for acidic compounds like this.

      • Analyte (Fmoc-Asp-OH): Determine the optimal precursor ion (e.g., [M-H]⁻ at m/z 354.1) and a stable product ion.

      • Internal Standard (Fmoc-Asp-OH-¹⁵N): Set the precursor ion to [M-H]⁻ at m/z 355.1. The fragmentation pattern will be nearly identical, so the same product ion can often be used.

    • Inject all samples, including the blank, calibration standards, and unknown samples.

Data Analysis and Interpretation

The fundamental principle of quantification with an internal standard is that the ratio of the analyte signal to the IS signal is directly proportional to the analyte concentration.[1] This relationship corrects for variations in injection volume and instrument response.

Quantification Logic:

G cluster_input Raw Data cluster_processing Calculation cluster_output Result Area_A Analyte Peak Area (Variable) Ratio Response Ratio (RR) RR = Area_A / Area_IS Area_A->Ratio Area_IS IS Peak Area (Theoretically Constant, Practically Variable) Area_IS->Ratio Curve Calibration Curve RR = m*[Conc] + b Ratio->Curve Plot against known concentrations Conc_A Calculated Analyte Concentration Curve->Conc_A Solve for [Conc] for unknown samples

Caption: Logical diagram of quantification using the internal standard method.

Procedure:

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the IS MRM transitions in all injections.

  • Calculate Response Ratios: For each injection (calibrators and unknowns), calculate the Response Ratio (RR) = (Peak Area of Analyte) / (Peak Area of IS).

  • Construct Calibration Curve: Plot the RR of the calibration standards (y-axis) against their known concentrations (x-axis).

  • Perform Linear Regression: Apply a linear regression (typically with 1/x or 1/x² weighting) to the calibration curve data to obtain the equation y = mx + b and a correlation coefficient (R²). An acceptable R² is typically >0.99.

  • Quantify Unknowns: For each unknown sample, use its calculated RR as the 'y' value in the regression equation and solve for 'x' (concentration): Concentration = (RR - b) / m .

  • Apply Dilution Factor: Multiply the calculated concentration by any dilution factors used during sample preparation to determine the concentration in the original, undiluted sample.

Self-Validation and Trustworthiness

To ensure the trustworthiness of the results, every analytical run should include the following checks:

  • Blank Sample: A blank sample spiked only with the IS should be run to confirm no significant interference is present at the analyte's retention time and m/z. The analyte signal should be below the Lower Limit of Quantification (LLOQ).[10]

  • Calibration Curve: The back-calculated concentrations of the calibration standards should typically be within ±15% of their nominal value (±20% at the LLOQ).[11]

  • Quality Control (QC) Samples: Independent QC samples prepared at low, medium, and high concentrations within the calibration range should be analyzed alongside the unknowns. Their calculated concentrations must fall within pre-defined acceptance criteria (e.g., ±15% of nominal) to validate the run.

By using a high-purity, well-characterized SIL-IS like Fmoc-Asp-OH-¹⁵N and adhering to these rigorous protocols and validation checks, researchers can achieve highly accurate and reproducible quantitative results, forming a solid foundation for drug development and scientific discovery.

References

  • Chromatography Online. (n.d.). When Should an Internal Standard be Used? Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Asp(O-2-PhiPr)-OH. Retrieved from [Link]

  • Reddit. (2023, October 2). How to make a Internal Standard mix... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019016, Fmoc-L-aspartic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC–MS/MS Assays. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

  • Environmental Protection Agency. (2014, June 27). Standard Operating Procedures. Retrieved from [Link]

  • PubMed. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Retrieved from [Link]

  • PubMed. (2014, September 14). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]

  • ACS Publications. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Retrieved from [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Prime Bio. (n.d.). Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective. Retrieved from [Link]

  • ResearchGate. (2019, January 2). Is there a "gold standard" for amino acid derivatization for LC/MS analysis? Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. Retrieved from [Link]

  • The University of Utah. (n.d.). Standard Operating Procedures (SOP). Retrieved from [Link]

  • LabMart. (n.d.). Sigma-Aldrich™ Fmoc-Asp(OtBu)-OH, ≥98.0% (HPLC), for peptide synthesis. Retrieved from [Link]

  • ACS Publications. (2026, January 24). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Retrieved from [Link]

  • AnaSpec. (n.d.). Fmoc-Asp(OtBu)-OH (U-¹³C₄, ¹⁵N) - 0.25 g. Retrieved from [Link]

Sources

Application Note & Protocol: Site-Specific Isotopic Labeling with Fmoc-Asp(OtBu)-OH-¹⁵N for High-Resolution Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1.1 The Challenge of Complexity in Protein NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural biology, providing atomic-resolution insights into protein structure, dynamics, and interactions in solution. However, for proteins larger than ~15 kDa, severe spectral overlap in standard one-dimensional ¹H NMR spectra complicates analysis. Multidimensional heteronuclear NMR experiments, which correlate the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁵N), are essential for resolving this complexity.[1][2] Uniform isotopic labeling, where a protein is globally enriched with ¹⁵N and/or ¹³C, is a powerful and common strategy. Yet, even with uniform labeling, assigning every signal in a large protein or protein complex can remain a formidable challenge.

1.2 The Power of Precision: Site-Specific Labeling: An elegant solution to this challenge is sparse or site-specific isotopic labeling , where one or more specific amino acid types, or even a single residue at a defined position, is isotopically enriched.[3] This strategy dramatically simplifies complex NMR spectra, allowing researchers to focus on specific regions of interest. By introducing a ¹⁵N nucleus at a single, strategic Aspartic Acid (Asp) residue using Fmoc-Asp(OtBu)-OH-¹⁵N , we can turn that residue into a high-sensitivity spectroscopic probe. This allows for:

  • Unambiguous resonance assignment of the labeled Asp residue.

  • Probing the local microenvironment around the Asp side-chain.

  • Mapping binding interfaces by monitoring chemical shift perturbations of the labeled site upon ligand or partner protein addition.[4]

  • Studying dynamics at a specific, functionally important site.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale and methodology for using Fmoc-Asp(OtBu)-OH-¹⁵N in solid-phase peptide synthesis (SPPS) and subsequent NMR-based structural analysis.

Core Principles & Scientific Rationale

2.1 Fmoc-Based Solid-Phase Peptide Synthesis (SPPS): SPPS, pioneered by Merrifield, allows for the efficient chemical synthesis of peptides.[5] The Fmoc/tBu strategy is widely used due to its milder reaction conditions compared to Boc-based chemistry.[5][6] The process involves a cyclical series of steps:

  • Deprotection: The Nα-terminal Fluorenylmethyloxycarbonyl (Fmoc) group is removed with a mild base, typically piperidine, exposing a free amine.[7]

  • Coupling: The next Fmoc-protected amino acid, activated by a coupling reagent (e.g., HBTU, HATU), is added to couple with the free amine.

  • Wash: Excess reagents are washed away.

This cycle is repeated until the desired peptide sequence is assembled. The use of Fmoc-Asp(OtBu)-OH-¹⁵N is chemically identical to its unlabeled counterpart, seamlessly integrating into standard SPPS protocols.[8][9] The tert-butyl (OtBu) group protects the side-chain carboxyl group of Aspartic Acid, preventing side reactions during synthesis.[9][10] This protecting group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acid (e.g., Trifluoroacetic Acid, TFA) during the final cleavage step.[6][10]

2.2 The ¹⁵N Isotope in NMR Spectroscopy: The most abundant nitrogen isotope, ¹⁴N, is NMR-inactive due to its quadrupolar nature. The stable isotope ¹⁵N, however, has a nuclear spin of ½, making it NMR-active. While its natural abundance is low (~0.4%), enriching a protein with ¹⁵N enables a suite of powerful heteronuclear NMR experiments.[1]

The cornerstone experiment for ¹⁵N-labeled proteins is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[11] This experiment generates a 2D spectrum with proton (¹H) chemical shifts on one axis and nitrogen (¹⁵N) chemical shifts on the other.[1] A cross-peak appears for each proton directly bonded to a nitrogen atom.[1][12] In a uniformly ¹⁵N-labeled protein, the ¹H-¹⁵N HSQC spectrum displays one peak for each backbone amide (except proline), plus signals from nitrogen-containing side chains (e.g., Trp, Asn, Gln).[12][13] When using Fmoc-Asp-¹⁵N-OH, only the backbone amide of the labeled Asp residue will give rise to a peak in the HSQC spectrum, providing a clean and unambiguous spectral window.

Experimental Workflow Overview

The overall process involves the chemical synthesis of the peptide with the ¹⁵N label, followed by purification and validation, and finally, NMR analysis.

G cluster_synthesis Part 1: Synthesis & Purification cluster_validation Part 2: Validation cluster_nmr Part 3: Structural Analysis s1 Fmoc-SPPS with Fmoc-Asp(OtBu)-OH-¹⁵N s2 Cleavage from Resin & Side-Chain Deprotection s1->s2 s3 Peptide Precipitation & Lyophilization s2->s3 s4 RP-HPLC Purification s3->s4 v1 Mass Spectrometry (MS) s4->v1 v2 Analytical HPLC n1 NMR Sample Preparation v1->n1 n2 2D ¹H-¹⁵N HSQC Acquisition n1->n2 n3 Data Analysis & Interpretation n2->n3

Figure 1. High-level workflow from synthesis to analysis.

Application Protocol I: Peptide Synthesis & Verification

This protocol outlines the incorporation of Fmoc-Asp(OtBu)-OH-¹⁵N into a target peptide sequence using an automated peptide synthesizer, followed by cleavage, purification, and validation.

4.1 Materials & Reagents:

  • Fmoc-Asp(OtBu)-OH-¹⁵N (or Fmoc-Asp-OH-¹⁵N with an alternative acid-labile side-chain protecting group)

  • Other Fmoc-protected amino acids

  • Solid-phase resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: HBTU/HCTU/HATU and an activator base like N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (see Table 2 for selection)

  • Cold Diethyl Ether or Methyl t-butyl ether (MTBE)

  • Purification Solvents: Acetonitrile (ACN) and Water, both with 0.1% TFA

4.2 Protocol: Automated Fmoc-SPPS (General Cycle)

  • Resin Preparation: Swell the appropriate resin in DMF for 30-60 minutes in the synthesizer reaction vessel.

  • First Amino Acid Coupling (if applicable): If starting with a pre-loaded resin, proceed to step 3. Otherwise, couple the first Fmoc-amino acid to the resin according to standard protocols.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Wash thoroughly with DMF.

    • Scientist's Note: Complete removal of the Fmoc group is critical for preventing deletion sequences. The dibenzofulvene byproduct of deprotection has a characteristic UV absorbance that can be monitored to ensure the reaction goes to completion.

  • Amino Acid Coupling:

    • Dissolve 4-5 equivalents of the desired Fmoc-amino acid (relative to resin loading) in DMF.

    • For the specific incorporation step, use Fmoc-Asp(OtBu)-OH-¹⁵N.

    • Add 4-5 equivalents of the coupling reagent (e.g., HBTU) and 8-10 equivalents of DIPEA.

    • Pre-activate for 1-2 minutes, then add to the reaction vessel.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Wash thoroughly with DMF.

  • Repeat Cycle: Repeat steps 3 and 4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 3) to expose the N-terminal amine.

  • Resin Washing & Drying: Wash the completed peptide-resin with DCM and dry thoroughly under vacuum.

4.3 Protocol: Cleavage and Deprotection

Causality Behind Cleavage Cocktails: The final cleavage step uses a strong acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.[14] During this process, reactive carbocations (e.g., t-butyl cations from the Asp(OtBu) group) are generated.[9] Scavengers are critical components of the cleavage cocktail that trap these cations, preventing them from causing side reactions with sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[15] The choice of cocktail is dictated by the peptide's sequence.[14][16]

Cocktail Composition (v/v or w/v) Primary Use Case Ref.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)General purpose, good for Trp-containing peptides.[16]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)"Universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[16]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% NH₄ISpecifically designed to prevent oxidation of Met residues.[17]

Table 1. Common Cleavage Cocktails for Fmoc-SPPS.

  • Preparation: Prepare the appropriate cleavage cocktail from Table 1. Use approximately 10 mL of cocktail per gram of resin.[15]

  • Reaction: Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Stir or agitate at room temperature for 2-4 hours.

  • Filtration: Filter the solution to separate the resin beads. Collect the filtrate, which contains the cleaved peptide.

  • Wash: Wash the resin beads 2-3 times with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise into a 10-fold volume of cold diethyl ether or MTBE. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. Proceed to purification or store at -20°C.

4.4 Protocol: Purification & Validation (Self-Validating System)

  • Purification: Dissolve the crude peptide in a minimal amount of aqueous buffer (e.g., 50% Acetonitrile/Water) and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. Collect fractions corresponding to the major peak.

  • Purity Check: Analyze the collected fractions using analytical RP-HPLC to confirm purity (>95% is typically required for structural studies).

  • Mass Spectrometry (Validation): Analyze the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Trustworthiness Check: The key validation step is to confirm the mass shift due to the ¹⁵N incorporation. The mass of the peptide containing Fmoc-Asp-OH-¹⁵N will be 1.00 Da higher than the calculated mass of the unlabeled peptide. This confirms the successful and specific incorporation of the isotope.[3][18][19]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain a dry, fluffy white powder.

Application Protocol II: NMR-Based Structural Analysis

5.1 Protocol: NMR Sample Preparation

  • Dissolution: Accurately weigh the lyophilized peptide and dissolve it in the desired NMR buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 6.5) to a final concentration of 0.1 - 1.0 mM.

  • Solvent: The buffer should be prepared in 90% H₂O / 10% D₂O. The D₂O provides the deuterium lock signal for the NMR spectrometer.

  • Transfer: Transfer ~550 µL of the final sample into a clean, high-quality NMR tube.

5.2 Protocol: 2D ¹H-¹⁵N HSQC Data Acquisition

  • Spectrometer Setup: Place the sample in a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity. Tune and match the probe for ¹H and ¹⁵N frequencies.

  • Lock and Shim: Lock onto the D₂O signal and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • Pulse Program: Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcfpf3gpph on Bruker systems).

  • Acquisition Parameters (Typical):

    • Temperature: 298 K (25 °C)

    • ¹H Spectral Width: ~12-16 ppm

    • ¹⁵N Spectral Width: ~35-40 ppm (centered around 118 ppm for amides)

    • Acquisition Time: Collect data for a sufficient number of scans to achieve a good signal-to-noise ratio. This can range from 30 minutes to several hours depending on sample concentration.

5.3 Data Interpretation: The Signature of a Single Label

The resulting 2D ¹H-¹⁵N HSQC spectrum should be remarkably simple. Instead of a crowded field of peaks, you should observe a single cross-peak .

G xaxis ¹H Chemical Shift (ppm) yaxis ¹⁵N Chemical Shift (ppm) origin origin origin->xaxis        8.5      8.0      7.5 y_end y_end origin->y_end 110 115 120 125 x_end x_end peak peak_label Asp-N-H

Figure 2. Idealized ¹H-¹⁵N HSQC spectrum of a singly-labeled peptide.

  • Peak Position: The coordinates of this peak correspond to the ¹H and ¹⁵N chemical shifts of the backbone amide of your labeled Aspartic Acid residue.

  • Significance: The chemical shifts are exquisitely sensitive to the local electronic environment. Changes in conformation, hydrogen bonding, or binding to another molecule will cause this peak to shift its position (a phenomenon known as Chemical Shift Perturbation or CSP), providing a direct readout of events occurring at that specific site.

Troubleshooting & Advanced Considerations

  • Aspartimide Formation: Aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences, can be prone to forming a cyclic aspartimide side product during the basic Fmoc-deprotection step.[20] This can lead to impurities that are difficult to separate.

    • Mitigation: Additives like HOBt to the piperidine solution can help suppress this side reaction.[20] Alternatively, using specialized Fmoc-Asp derivatives with different side-chain protection (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH) can offer superior protection.

  • No Peak in HSQC: If no peak is observed, check for peptide precipitation in the NMR tube, confirm concentration, and ensure the ¹⁵N spectral width is set correctly to include the expected amide region.

  • Multiple Labels: For larger proteins, incorporating several different ¹⁵N-labeled amino acid types can help in assigning multiple anchor points throughout the structure.

Conclusion

Site-specific isotopic labeling using Fmoc-Asp(OtBu)-OH-¹⁵N is a powerful and precise tool for protein structural biology. By simplifying complex NMR spectra to a single, observable probe, it enables researchers to ask highly specific questions about protein structure, dynamics, and interactions. The seamless integration of this labeled amino acid into standard Fmoc-SPPS protocols, combined with robust validation via mass spectrometry and the clarity of the resulting 2D ¹H-¹⁵N HSQC data, provides a reliable and insightful workflow for drug discovery and fundamental research.

References

  • Measuring ¹⁵N and ¹³C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]

  • ¹⁵N - Protein NMR. University of Oxford. [Link]

  • Two-dimensional mass spectra generated from the analysis of ¹⁵N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. PubMed. [Link]

  • Introduction to Peptide Synthesis. National Institutes of Health (NIH). [Link]

  • Quantitative Proteomics: Measuring Protein Synthesis Using ¹⁵N Amino Acids Labeling in Pancreas Cancer Cells. National Institutes of Health (NIH). [Link]

  • 2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters. Chemistry LibreTexts. [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. National Institutes of Health (NIH). [Link]

  • Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]

  • Two-Dimensional Mass Spectra Generated from the Analysis of ¹⁵N-Labeled and Unlabeled Peptides for Efficient Protein Identification and de novo Peptide Sequencing. ACS Publications. [Link]

  • Fmoc-Asp(OtBu)-OH (U-¹³C₄, ¹⁵N). Anaspec. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • NMR profiling of biomolecules at natural abundance using 2D ¹H–¹⁵N and ¹H–¹³C multiplicity-separated (MS) HSQC spectra. National Institutes of Health (NIH). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Approach for peptide quantification using ¹⁵N mass spectra. ResearchGate. [Link]

  • Understanding Fmoc-Asp(OtBu)-OH: A Chemical Synthesis Perspective. Peptide Logic. [Link]

  • ¹⁵N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Royal Society of Chemistry. [Link]

  • Labeling efficiency or enrichment is determined on ¹⁵N labeled peptides. ResearchGate. [Link]

  • Benefits of Stable Isotope Labelling in Biochemistry Research. Diagnostics World News. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Brevier Press. [Link]

  • ¹⁵N Stable Isotope Labeling Data Analysis. Integrated Proteomics. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • ¹H-¹⁵N HSQC. University of Oxford Protein NMR. [Link]

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

  • Why labeling proteins for NMR studies using cell-free systems? Synthelis. [Link]

  • A cleavage cocktail for methionine-containing peptides. National Institutes of Health (NIH). [Link]

  • Fmoc-Asp(OtBu)-OH. Aapptec Peptides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Aspartimide Formation in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for preventing aspartimide formation when using Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to understand, troubleshoot, and mitigate this critical side reaction.

Frequently Asked Questions (FAQs)

Q1: What exactly is aspartimide formation?

Aspartimide formation is a common side reaction in Fmoc-based SPPS that occurs at aspartic acid (Asp) residues.[1][2] The process is initiated during the basic conditions of the Fmoc-deprotection step, typically with piperidine.[1][3] The backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring, also known as an aspartimide.[2][4] This cyclization reaction is a significant challenge, especially in the synthesis of long peptides.[2]

Q2: Why is aspartimide formation such a significant problem?

The formation of aspartimide is highly problematic for several reasons:

  • Chain Termination: The aspartimide ring is an intermediate that can lead to the termination of the peptide chain.[5]

  • Difficult Purification: The primary issue is that the aspartimide can subsequently be hydrolyzed to form a mixture of products. This includes the desired α-aspartyl peptide, but also the β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[3] These α- and β-isomers often have nearly identical masses and similar retention times in reverse-phase HPLC, making them extremely difficult or impossible to separate.[3][6]

  • Racemization: The aspartimide intermediate is chirally unstable and can lead to racemization, producing a mix of D- and L-aspartyl peptides.[2][6] These epimerized byproducts are also challenging to remove from the final product.[6]

  • Adduct Formation: The nucleophilic base used for Fmoc deprotection (e.g., piperidine) can attack the aspartimide ring, forming α- and β-piperidide adducts, further reducing the yield of the target peptide.[1][3]

Q3: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the amino acid residue immediately C-terminal to the aspartic acid.[2]

  • Most Prone: The Asp-Gly (D-G) sequence is the most susceptible due to the lack of steric hindrance from glycine's side chain.[2]

  • Also Problematic: Other sequences that show a high tendency for this side reaction include Asp-Asn (D-N), Asp-Ser (D-S), Asp-Arg (D-R), and Asp-Cys (D-C).[2][4]

  • Residue Side Chains: The side-chain protecting group of the residue following Asp can also play a role; for instance, an Asp(OtBu)-Cys(Trt) motif shows significantly less aspartimide formation than Asp(OtBu)-Cys(Acm).[1]

Q4: What are the key factors that promote this side reaction?

Several experimental factors influence the rate and extent of aspartimide formation:

  • Base: The use of a strong, nucleophilic base like piperidine for Fmoc removal is the primary driver.[1][3]

  • Temperature: Higher temperatures can accelerate the reaction.[1]

  • Solvent: Polar solvents tend to increase the rate of aspartimide formation.[1]

  • Deprotection Time: Repeated and prolonged exposure to basic conditions during the synthesis of long peptides increases the cumulative amount of side products.[6]

Q5: How can I detect aspartimide formation in my crude peptide?

Detection is typically performed using a combination of analytical techniques:

  • LC-MS Analysis: The formation of the aspartimide ring results in the loss of a water molecule (18 Da) from the peptide. This mass difference is readily detectable by mass spectrometry.[7]

  • HPLC Analysis: In the HPLC chromatogram, aspartimide-related impurities may appear as distinct peaks.[3] However, the more problematic α/β isomers and epimers may appear as shoulders on the main peak or as closely co-eluting peaks that are difficult to resolve.[6]

Visualizing the Mechanism

The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent pathways leading to undesired side products.

Aspartimide_Formation Peptide Peptide with Asp(OtBu) Deprotonated Deprotonated Backbone Amide Peptide->Deprotonated + Piperidine (Fmoc Deprotection) Aspartimide Aspartimide Intermediate (Mass -18 Da, Racemization) Deprotonated->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis (Ring Opening) Beta_Peptide β-Peptide Impurity Aspartimide->Beta_Peptide Hydrolysis (Ring Opening) Piperidide Piperidide Adducts (α and β) Aspartimide->Piperidide + Piperidine (Nucleophilic Attack)

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Troubleshooting Guide

Problem: I see a significant peak with a mass loss of 18 Da in my crude peptide's mass spectrum.

  • Probable Cause: This is the classic signature of the cyclic aspartimide intermediate. It confirms that the side reaction is occurring at one or more Asp residues in your sequence.

  • Solution:

    • Confirm the Location: If you have multiple Asp residues, you may need to use MS/MS fragmentation to pinpoint which residue is undergoing cyclization.

    • Implement Prevention: This level of side reaction requires a proactive change in your synthesis strategy. Review the "Prevention Strategies & Protocols" section below and select a method appropriate for your sequence, such as using a sterically hindered Fmoc-Asp derivative like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[5]

Problem: My target peptide peak in the HPLC is broad or has a difficult-to-resolve shoulder, but the main peak's mass is correct.

  • Probable Cause: This is a strong indication of the presence of β-aspartyl isomers or D-Asp epimers.[6] The aspartimide intermediate likely formed and was subsequently hydrolyzed back to the linear peptide, but into these isomeric forms. Since they have the same mass as the target peptide, MS cannot differentiate them, but their slightly different structures cause them to co-elute in HPLC.[6]

  • Solution:

    • Analytical Confirmation: Try using a different HPLC gradient or column chemistry to improve the separation of the isomers.

    • Strategic Re-synthesis: Purification will likely be unsuccessful. The most effective solution is to re-synthesize the peptide using a method that prevents the initial formation of the aspartimide intermediate. For highly sensitive sequences, employing backbone protection via a DMB-protected dipeptide is a very effective, albeit more costly, strategy.[5][8]

Problem: My synthesis of an Asp-Gly containing peptide fails or results in extremely low yields and a complex crude product.

  • Probable Cause: The Asp-Gly motif is the most prone to aspartimide formation.[2] Standard synthesis conditions using Fmoc-Asp(OtBu)-OH are often insufficient to prevent high levels of side reactions for this sequence.

  • Solution:

    • Do Not Use Standard Conditions: Avoid using Fmoc-Asp(OtBu)-OH for Asp-Gly sequences.

    • Primary Recommendation: Use a sterically bulky protecting group. Fmoc-Asp(OBno)-OH has shown exceptional performance in suppressing aspartimide formation, even in the challenging Asp-Gly context.[6]

    • Alternative Recommendation: Incorporate the Asp-Gly pair as a pre-formed, backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. This physically prevents the backbone nitrogen from participating in the cyclization reaction.[8]

Prevention Strategies & Protocols

Proactively preventing aspartimide formation is far more effective than attempting to purify a complex mixture.

Strategy 1: Modification of Fmoc Deprotection Conditions

This is the simplest approach but often provides only partial suppression.

  • Concept: The goal is to reduce the basicity and/or nucleophilicity of the deprotection solution to slow down the rate of aspartimide formation.

  • Method 1: Additive Inclusion: Adding an acidic agent like 0.1 M hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF solution can significantly reduce the side reaction.[8] However, HOBt is an explosive solid in its anhydrous form and is sold wetted, which introduces water.[8]

  • Method 2: Weaker Bases: Replacing piperidine with a weaker base like piperazine or using 50% morpholine in DMF has been shown to reduce aspartimide formation.[1][8] However, this may also lead to incomplete Fmoc removal, requiring longer reaction times.[1]

Strategy 2: Utilizing Sterically Hindered Side-Chain Protecting Groups

This is one of the most effective and widely used strategies.

  • Concept: By replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier group, the backbone amide's nucleophilic attack is sterically blocked.[3][8]

  • Recommended Derivatives:

    • Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester): A well-established derivative that provides good protection.[5]

    • Fmoc-Asp(OBno)-OH (5-n-butyl-5-nonyl ester): A newer derivative that offers superior protection, especially for highly susceptible sequences.[6]

Table 1: Comparison of Asp Protecting Groups in a Model Peptide Data derived from an experiment treating the VKDG YI peptide resin with 20% piperidine/DMF for 200 minutes to simulate 100 deprotection cycles.[6]

Protecting Group DerivativeTarget Peptide Remaining (%)Aspartimide Formed (%)D-Asp Content (%)
Fmoc-Asp(OtBu)-OH36.343.613.9
Fmoc-Asp(OMpe)-OH83.110.92.5
Fmoc-Asp(OBno)-OH 90.4 1.1 0.5

Protocol: Using Fmoc-Asp(OBno)-OH in Automated SPPS

  • Substitution: In your synthesis sequence, replace the standard Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH.

  • Coupling: Use standard coupling conditions. Fmoc-Asp(OBno)-OH couples efficiently.[6] A single one-hour coupling is typically sufficient.[6]

  • Deprotection: Use standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF). The protecting group is designed to be robust under these conditions.

  • Cleavage: The OBno group is cleaved under standard TFA cleavage conditions (e.g., TFA/TIS/H₂O 95:2.5:2.5) without generating alkylation byproducts.[6]

Strategy 3: Employing Amide Backbone Protection

This strategy offers the highest level of protection by fundamentally altering the peptide backbone.

  • Concept: A protecting group, such as 2,4-dimethoxybenzyl (DMB), is attached to the backbone nitrogen of the amino acid following the Asp residue. This modification makes the nitrogen non-nucleophilic, completely preventing the cyclization reaction.[5]

  • Method: This is most conveniently done by using a pre-formed dipeptide building block, for example, Fmoc-Asp(OtBu)-Dmb-Gly-OH.

  • Protocol: Using a DMB-Protected Dipeptide

    • Sequence Planning: Identify the problematic Asp-Xaa sequence in your peptide.

    • Building Block: Procure the corresponding Fmoc-Asp(OtBu)-Dmb-Xaa-OH dipeptide.

    • Coupling: Couple the dipeptide onto the growing peptide chain using standard activation methods. Note that coupling onto the DMB-protected secondary amine can be slower, so an extended coupling time or a more potent activator may be beneficial.[8]

    • Cleavage: The DMB group is acid-labile and is removed during the final TFA cleavage cocktail.

Decision Workflow for Aspartimide Prevention

This flowchart provides a logical path for selecting the appropriate prevention strategy.

Decision_Tree Start Is there an Asp residue in the sequence? CheckSeq Is it an Asp-Gly, Asp-Asn, or other high-risk sequence? Start->CheckSeq LowRisk Is the peptide long or synthesis conditions harsh (e.g., heat)? CheckSeq->LowRisk No UseBulkyPG Use a sterically hindered PG: Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH. CheckSeq->UseBulkyPG Yes UseStandard Use Fmoc-Asp(OtBu)-OH with careful monitoring. LowRisk->UseStandard No LowRisk->UseBulkyPG Yes UseBackbone For critical/API synthesis: Use an Fmoc-Asp-Dmb-Xaa-OH protected dipeptide. UseBulkyPG->UseBackbone For Maximum Security

Caption: Decision workflow for selecting an aspartimide prevention strategy.

References

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.

  • Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. MilliporeSigma.

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository.

  • Let's Talk Synthesis. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis.

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION - Measures to Tackle an Undesired Side Reaction.

  • Behrendt, R., Huber, S., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(8), 680-687.

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18).

  • Neumann, K., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications.

  • Mergler, M., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3193.

Sources

Technical Support Center: Managing Side Reactions in Fmoc-SPPS of Aspartic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). The synthesis of peptides containing aspartic acid (Asp) using Fmoc chemistry is notoriously challenging due to a primary and highly problematic side reaction: aspartimide formation . This intramolecular cyclization can significantly reduce peptide yield, introduce hard-to-remove impurities, and ultimately compromise the integrity of your final product.[1][2][3]

This document provides in-depth troubleshooting advice and proactive strategies in a direct question-and-answer format to help you understand, identify, and overcome these challenges.

Troubleshooting Guide: Identifying and Understanding Aspartimide-Related Issues

This section addresses common problems observed during the analysis of crude peptides containing aspartic acid.

Question: My mass spectrometry analysis shows the expected mass [M], but also a significant peak at [M-18 Da]. What is this impurity?

Answer: A mass loss of 18 Da (the mass of a water molecule) relative to your target peptide is the classic signature of aspartimide formation.[4]

Causality (The "Why"): This side reaction is a base-catalyzed intramolecular cyclization that occurs on-resin.[1] During the Fmoc-deprotection step, the piperidine base can deprotonate the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl group of the Asp side-chain ester (typically a tert-butyl ester, OtBu). This attack forms a five-membered succinimide ring, known as an aspartimide, and expels the side-chain protecting group's alcohol (e.g., tert-butanol).[5] This process is especially pronounced in standard Fmoc-SPPS because of the repeated exposure to 20% piperidine in DMF required to remove the Fmoc protecting group at each cycle.[1]

The resulting aspartimide is not stable and serves as a gateway to further side products, as illustrated in the diagram below.

Aspartimide_Formation cluster_products Peptide Resin-Bound Peptide -Asp(OtBu)-Xaa- Deprotonated Deprotonated Intermediate Peptide->Deprotonated + Piperidine - H⁺ Aspartimide Aspartimide Intermediate [M-18 Da] Deprotonated->Aspartimide - tBuOH (Cyclization) Alpha_Peptide α-Peptide (Target) D/L mixture Aspartimide->Alpha_Peptide + H₂O (Ring Opening) Beta_Peptide β-Peptide D/L mixture (Same Mass) Aspartimide->Beta_Peptide + H₂O (Ring Opening) Alpha_Piperidide α-Piperidide Adduct Aspartimide->Alpha_Piperidide + Piperidine (Ring Opening) Beta_Piperidide β-Piperidide Adduct Aspartimide->Beta_Piperidide + Piperidine (Ring Opening)

Caption: Mechanism of base-catalyzed aspartimide formation and subsequent side reactions.

Question: My HPLC chromatogram shows a cluster of peaks around my target product, and some have the same mass. Why can't I separate them?

Answer: This is a direct and highly problematic consequence of aspartimide formation. The planar structure of the aspartimide intermediate is chirally unstable and susceptible to racemization.[4][6] When the ring is opened by residual water or during cleavage, it does not just regenerate your desired α-peptide. Instead, it produces a mixture of up to four isomers with the same mass:

  • L-α-Asp peptide (Your target)

  • D-α-Asp peptide (Epimer)

  • L-β-Asp peptide (Isomer)

  • D-β-Asp peptide (Epimerized Isomer)

These byproducts, particularly the β-aspartyl peptides and the epimerized α-aspartyl peptide, often have nearly identical retention times to the target peptide in reverse-phase HPLC, making their separation extremely difficult, if not impossible.[6] Furthermore, nucleophilic attack by piperidine on the aspartimide ring creates α- and β-piperidide adducts, which add to the complexity of the crude product.[1][7]

Question: My synthesis failed dramatically when I made a peptide with an -Asp-Gly- sequence. Are some sequences more sensitive than others?

Answer: Yes, the propensity for aspartimide formation is highly sequence-dependent.[4] The reaction rate is dictated by the steric hindrance of the amino acid C-terminal to the Asp residue (the "-Asp-Xaa-" motif).

  • Most Problematic: The -Asp-Gly- sequence is the most notorious for this side reaction. Because glycine has only a hydrogen atom as its side chain, it presents minimal steric bulk, allowing the backbone amide nitrogen to easily fold back and attack the Asp side chain.[5]

  • Also Problematic: Other sequences that are known to be high-risk include -Asp-Asn- , -Asp-Arg- , -Asp-Ser- , and -Asp-Cys- .[1][5]

  • Less Problematic: Bulky C-terminal residues like Valine, Isoleucine, or Proline can sterically hinder the cyclization, reducing the rate of aspartimide formation.

Proactive Prevention & FAQs

The most effective way to deal with aspartimide formation is to prevent it from happening. Here are strategies to incorporate into your synthetic protocols.

FAQ 1: How can I modify my standard Fmoc-SPPS protocol to reduce aspartimide formation?

Answer: Modifying the deprotection conditions is the first and simplest line of defense.

  • Use a Weaker Base: While 20% piperidine in DMF is standard, it is a strong, nucleophilic base.[1] Alternative, less basic reagents can be effective for Fmoc removal while suppressing the side reaction.

    • 50% Morpholine in DMF: Has been shown to minimize aspartimide formation.[8]

    • 5% Piperazine in DMF: A weaker base that can reduce the side reaction, though Fmoc removal may be slower.[9]

    • 20% Dipropylamine (DPA) in NMP: An effective, non-stench alternative that significantly reduces aspartimide formation, especially at elevated temperatures.[8]

  • Buffer the Deprotection Reagent: Adding a mild acid to your standard piperidine solution can buffer its basicity, reducing the deprotonation of the backbone amide.

    • Add 0.1 M HOBt (Hydroxybenzotriazole): Adding HOBt to the 20% piperidine/DMF solution has been shown to significantly reduce aspartimide formation.[7][9] Safety Note: Anhydrous HOBt is explosive; commercial preparations are wetted with water, which should be considered.[9]

    • Add Small Amounts of Organic Acid: Low concentrations of organic acids in the piperidine solution can also effectively suppress the side reaction.[10]

FAQ 2: Are there specialized Asp amino acid building blocks that can prevent this issue?

Answer: Yes, using modified aspartic acid derivatives is a highly effective, albeit more costly, strategy. The goal is to sterically hinder the cyclization reaction.

  • Bulky Side-Chain Protecting Groups: The standard tert-butyl (OtBu) group offers limited steric protection.[1] Using larger protecting groups can physically block the backbone nitrogen's attack.

Protecting GroupStructurePerformance Notes
Fmoc-Asp(OtBu)-OH tert-ButylStandard but high risk. Offers minimal steric hindrance.[1]
Fmoc-Asp(OMpe)-OH 3-Methyl-pent-3-ylOffers better protection than OtBu.
Fmoc-Asp(OBno)-OH 3,5-di-tert-butyl-4-oxobenzylExcellent protection. Developed specifically to provide a universal solution, reducing aspartimide to nearly undetectable levels even in -Asp-Gly- sequences.[6]
Fmoc-Asp(OcHex)-OH CyclohexylCommonly used in Boc-SPPS, where it is very effective at preventing aspartimide formation.[7]
  • Novel Side-Chain Masking Groups: New strategies are emerging that move away from simple esters.

    • Cyanosulfurylides (CSY): This approach masks the carboxylic acid with a stable C-C bond, which is completely inert to the basic conditions of Fmoc deprotection.[2][11] The protecting group is removed at the end of the synthesis using an electrophilic halogen source like N-chlorosuccinimide (NCS).[2][11]

FAQ 3: I've heard about "backbone protection." How does it work and when should I use it?

Answer: Backbone protection is arguably the most robust method for preventing aspartimide formation, especially for highly susceptible sequences like -Asp-Gly-.[4] This strategy involves temporarily attaching a protecting group to the backbone amide nitrogen of the residue preceding the problematic Asp-Xaa motif. This modification prevents the nitrogen from being deprotonated and acting as a nucleophile.

The most common backbone protecting groups are 2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) .[7] Because coupling onto a protected backbone nitrogen is difficult, the most practical approach is to use a pre-formed dipeptide building block, such as Fmoc-Gly-(Dmb)Gly-OH , when synthesizing a ...-Gly-Asp-Gly-... sequence.

When to use it: This method is strongly recommended for any synthesis involving high-risk sequences, particularly -Asp-Gly-.[4][12]

Dmb_Workflow Start Start: Resin with Peptide Chain ...-NH₂ Couple_Dipeptide Step 1: Couple Dipeptide Fmoc-Xaa-(Dmb)Gly-OH Start->Couple_Dipeptide Result1 Resin-Bound Intermediate ...-Xaa-(Dmb)Gly-Fmoc Couple_Dipeptide->Result1 Deprotect1 Step 2: Fmoc Deprotection (20% Piperidine/DMF) Result1->Deprotect1 Result2 Resin-Bound Intermediate ...-Xaa-(Dmb)Gly-NH₂ Deprotect1->Result2 Couple_Asp Step 3: Couple Aspartic Acid Fmoc-Asp(OtBu)-OH Result2->Couple_Asp Result3 Protected Sequence on Resin ...-Asp(OtBu)-Xaa-(Dmb)Gly-... Couple_Asp->Result3 Cleavage Final Step: TFA Cleavage (Removes Dmb, OtBu, and resin linkage) Result3->Cleavage Final_Peptide Final Peptide Product (Aspartimide-free) Cleavage->Final_Peptide

Caption: Workflow for preventing aspartimide formation using a Dmb-dipeptide.

Experimental Protocol: Synthesis of an -Asp-Gly- Containing Peptide using Fmoc-Ala-(Dmb)Gly-OH

This protocol outlines the manual coupling steps for incorporating an Ala-Asp-Gly motif using backbone protection to prevent aspartimide formation.

Objective: To synthesize the sequence H-Ala-Asp-Gly-R (where R is the rest of the peptide on resin).

Materials:

  • Resin-bound peptide (...-Gly-Resin) after Fmoc deprotection.

  • Fmoc-Asp(OtBu)-OH

  • Fmoc-Ala-(Dmb)Gly-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% Piperidine in DMF

Procedure:

  • Preparation of Activated Fmoc-Ala-(Dmb)Gly-OH:

    • In a clean vessel, dissolve 3 equivalents of Fmoc-Ala-(Dmb)Gly-OH and 2.95 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the solution to pre-activate for 2-5 minutes.

  • Coupling of the Dmb-Dipeptide:

    • Swell the resin-bound peptide (...-Gly-Resin) in DMF.

    • Drain the DMF from the resin.

    • Add the pre-activated Fmoc-Ala-(Dmb)Gly-OH solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm reaction completion (should be negative).

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling of Fmoc-Asp(OtBu)-OH:

    • Prepare the activated Fmoc-Asp(OtBu)-OH solution using the same molar equivalents as in Step 1.

    • Add the pre-activated solution to the deprotected resin (...-Ala-(Dmb)Gly-Resin).

    • Agitate for 1-2 hours at room temperature. The backbone-protected amine is less hindered than a typical secondary amine, but may still require slightly longer coupling times.

    • Perform a Kaiser test to confirm completion.

    • Wash the resin as in Step 2.

  • Continuation of Synthesis:

    • Proceed with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols. The Dmb group remains on the backbone.

  • Final Cleavage and Deprotection:

    • Upon completion of the synthesis, treat the peptide-resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The Dmb group is labile to TFA and will be cleaved simultaneously with the side-chain protecting groups and the resin linkage.

References

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

  • ResearchGate. (2025). The aspartimide problem in Fmoc-based SPPS—part III. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. [Link]

  • Thomas, F. G., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]

  • ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]

  • ResearchGate. (n.d.). Aspartimide formation during SPPS a Base-promoted aspartimide formation...[Link]

  • CEM Corporation. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]

  • ACS Publications. (n.d.). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Hmb and Dmb Dipeptides Archives. [Link]

Sources

Technical Support Center: Optimizing Fmoc-Asp-OH-¹⁵N Coupling & Purity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the use of Fmoc-Asp-OH-¹⁵N in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals who are incorporating isotopically labeled aspartic acid into their peptides. While the ¹⁵N label is crucial for analytical applications like NMR, its presence does not alter the fundamental chemical challenges associated with aspartic acid. The primary obstacle is not the coupling reaction itself, but a notorious and difficult-to-manage side reaction: aspartimide formation .[1][2]

This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize the yield and purity of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using Fmoc-Asp(OtBu)-OH in Fmoc-SPPS?

The single most significant challenge is the base-catalyzed formation of a cyclic aspartimide intermediate.[1][3] This reaction occurs during the piperidine-mediated Fmoc-deprotection steps that follow the incorporation of the Asp residue. The backbone amide nitrogen of the amino acid C-terminal to the Asp attacks the side-chain ester, forming a five-membered ring.[4] This intermediate is highly problematic because it can lead to several impurities:

  • α- and β-peptides: The aspartimide ring can be opened by nucleophiles (like water or piperidine) at two positions, leading to the desired α-aspartyl peptide or an isomeric β-aspartyl peptide where the peptide backbone proceeds through the side chain.[2]

  • Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, resulting in a mixture of D- and L-isomers for both α- and β-peptides.

  • Piperidide Adducts: Piperidine can also open the ring, forming α- and β-piperidide adducts.[3]

These byproducts often have the same mass as the target peptide and can be nearly impossible to separate chromatographically, making this a critical issue to address proactively.

Q2: Does the ¹⁵N isotopic label on Fmoc-Asp-OH-¹⁵N affect its reactivity or increase side reactions?

From a practical standpoint, the ¹⁵N label on the α-amine does not significantly alter the chemical reactivity of the amino acid in peptide synthesis. The kinetic isotope effect for nitrogen is generally negligible in these reactions. Therefore, the propensity for aspartimide formation and the strategies to prevent it are identical for both the labeled and unlabeled versions of Fmoc-Asp-OH. The primary impact of the ¹⁵N label is the increased cost of the raw material, which makes minimizing side reactions and maximizing the yield of the correct final product even more critical.

Q3: How should I store and handle Fmoc-Asp-OH-¹⁵N?

Like most Fmoc-amino acids, Fmoc-Asp(OtBu)-OH-¹⁵N should be stored in a cool (-20°C), dry environment, protected from light. Ensure the container is tightly sealed to prevent moisture absorption. Before weighing, allow the container to warm to room temperature in a desiccator to avoid water condensation on the product, as moisture can interfere with coupling reactions.

Troubleshooting Guide: Aspartimide Formation & Low Yields

Problem: My final peptide crude shows low purity with a cluster of peaks around the target mass in the HPLC/LC-MS analysis.

Probable Cause: You are likely observing the family of byproducts resulting from aspartimide formation. The mass of your desired peptide is identical to the epimerized α-peptide and the β-peptide isomers, causing them to co-elute or appear as a difficult-to-resolve cluster of peaks. You may also see peaks corresponding to piperidide adducts (+84 Da) or the aspartimide itself (-18 Da, loss of water).

Causality: The Mechanism of Aspartimide Formation

This side reaction is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue. This deprotonation is caused by the base (typically 20% piperidine in DMF) used for Fmoc removal in subsequent synthesis cycles. The resulting anion acts as an internal nucleophile, attacking the side-chain carbonyl ester to form a stable, five-membered succinimide ring (the aspartimide). This process is especially rapid when the C-terminal adjacent residue (denoted as Xaa in an Asp-Xaa motif) is sterically unhindered, such as Glycine, Serine, or Asparagine.[2][4]

Aspartimide_Formation Peptide Peptide-Asp(OtBu)-Xaa-Resin Deprotonation Backbone N- Deprotonation Peptide->Deprotonation 20% Piperidine/DMF Anion Internal Nucleophile (Backbone Anion) Deprotonation->Anion Cyclization Intramolecular Attack (Cyclization) Anion->Cyclization Aspartimide Aspartimide Intermediate (Mass = Target - 18 Da) Cyclization->Aspartimide Hydrolysis Ring Opening (Hydrolysis / Piperidine) Aspartimide->Hydrolysis Products Byproduct Mixture: • D/L α-Peptide • D/L β-Peptide • Piperidide Adducts Hydrolysis->Products

Caption: Mechanism of base-catalyzed aspartimide formation.

Solution Strategies: A Multi-Pronged Approach

Successfully suppressing aspartimide formation rarely relies on a single fix. It often requires a combination of optimized chemistry and strategic choices of building blocks. Below are solutions ranked from simplest to most robust.

Solution 1: Modify Fmoc Deprotection Conditions (Good)

This is the first and easiest strategy to implement. The goal is to reduce the basicity or duration of the peptide's exposure to piperidine.

  • Reduce Deprotection Time: For automated synthesis, reduce the standard 2 x 15 min piperidine treatments to shorter times (e.g., 2 x 7 min or 1 x 1 min, 1 x 7 min), especially for the cycles immediately following Asp incorporation.

  • Use a Weaker Base: Replace 20% piperidine with 50% morpholine in DMF or 2% DBU/2% piperazine in DMF. Morpholine, in particular, has been shown to significantly reduce aspartimide formation.[3]

  • Add an Acidic Additive: Adding a small amount of acid to the deprotection solution can buffer the basicity and suppress the side reaction. A common and effective cocktail is 20% piperidine with 0.1 M HOBt.[1] Alternatively, adding formic acid has also been reported to be effective.[5][6]

Solution 2: Select a Sterically Hindered Side-Chain Protecting Group (Better)

The standard tert-butyl (OtBu) protecting group offers insufficient steric bulk to prevent the backbone nitrogen from attacking the side-chain carbonyl.[3] Using a bulkier and more flexible protecting group is a highly effective strategy.

Protecting GroupAbbreviationKey FeatureEfficacy in Suppression
tert-ButylOtBuStandard, low costLow (Baseline)
3-methylpent-3-ylOMpeIncreased steric bulk & flexibilityHigh
2,3,4-trimethylpent-3-ylODieVery high steric bulkVery High
5-n-butyl-5-nonylOBnoHigh steric bulk & long flexible chainsExcellent

Recommendation: For sequences known to be highly susceptible to aspartimide formation (e.g., -Asp-Gly-), replacing Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH is a field-proven solution.[1]

Solution 3: Employ Backbone Protection (Excellent)

This is one of the most definitive ways to eliminate the side reaction. By temporarily modifying the backbone amide nitrogen C-terminal to the Asp, you remove the nucleophile required for the cyclization reaction.[3][5]

  • How it works: Instead of coupling Fmoc-Asp(OtBu)-OH followed by Fmoc-Gly-OH, you use a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-Dmb-Gly-OH . The 2,4-dimethoxybenzyl (Dmb) group is attached to the Glycine nitrogen, converting it to a secondary amine and physically blocking it from attacking the Asp side chain. The Dmb group is cleaved during the final TFA cocktail treatment.[1]

  • When to use it: This method is strongly recommended for the most problematic sequences, particularly Asp-Gly . Given the high cost of your ¹⁵N-labeled material, using a backbone-protected dipeptide is a worthwhile investment to guarantee the integrity of your final product.

Troubleshooting_Workflow start Low Purity / Yield in Asp-¹⁵N Peptide? check_seq Is the sequence -Asp-Gly- or -Asp-Ser-? start->check_seq sol1 Strategy 1: Modify Deprotection (Add 0.1M HOBt to Piperidine) check_seq->sol1 No (Moderate Risk) sol3 Strategy 3: Use Backbone Protection (Fmoc-Asp(OtBu)-Dmb-Gly-OH) check_seq->sol3 Yes (High Risk) sol2 Strategy 2: Change Protecting Group (Use Fmoc-Asp(OMpe)-OH) sol1->sol2 If fails re_synth Re-synthesize Peptide sol1->re_synth sol2->sol3 If fails sol2->re_synth sol3->re_synth end Purity Optimized re_synth->end

Caption: Decision workflow for troubleshooting Asp-related impurities.

Experimental Protocols

Protocol 1: Recommended Coupling for Fmoc-Asp(OtBu)-OH-¹⁵N

This protocol assumes a standard 0.1 mmol synthesis scale on a solid-phase resin.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 minutes. Perform Fmoc deprotection of the resin if necessary.

  • Activation Solution:

    • In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH-¹⁵N (0.5 mmol, 5 equiv.).

    • Add an aminium-based coupling reagent such as HBTU (0.48 mmol, 4.8 equiv.) or HATU.[7]

    • Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 equiv.).[7]

    • Add DMF to a final volume of 2 mL.

    • Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activation solution to the deprotected resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 6% lutidine in DMF for 10 minutes. Wash thoroughly as in step 4.

  • Confirmation: Perform a Kaiser test or Chloranil test to confirm the absence of free primary amines, indicating a complete coupling reaction.

Protocol 2: Optimized Fmoc Deprotection (HOBt Method)

This protocol should be used for all deprotection steps after the Asp-¹⁵N residue has been coupled.

  • Deprotection Solution: Prepare a fresh solution of 20% piperidine (v/v) and 0.1 M HOBt in high-purity DMF.

    • Safety Note: Anhydrous HOBt is explosive. Use the commercially available hydrated form.[1]

  • First Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. Drain.

  • Washing: Wash the resin extensively with DMF (at least 5-7 times) to ensure complete removal of piperidine and cleaved Fmoc adducts before proceeding to the next coupling step.

Protocol 3: Analytical HPLC-MS for Detection
  • Sample Preparation: Cleave a small sample of the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide with cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/H₂O with 0.1% TFA).

  • HPLC Method:

    • Column: C18 reversed-phase, 1.7-3.5 µm particle size.

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: A shallow gradient (e.g., 5-65% B over 30 minutes) is recommended to resolve closely eluting isomers.

  • MS Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Extract ion chromatograms for the following masses:

      • [M+H]⁺: Target peptide and its isomers.

      • [M-17+H]⁺: Aspartimide intermediate (corresponds to [M+H]⁺ - 18 for neutral loss of H₂O).

      • [M+85+H]⁺: Piperidide adducts.

References

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Retrieved from [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. Retrieved from [Link]

  • Radboud Repository. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Fields, C. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Peptide Synthesis Blog. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-Asp(OtBu)-OH. Retrieved from [Link]

  • Lauer, J. L., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science. Retrieved from [Link]

  • Michaels, T., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with 15N Labels

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) utilizing 15N isotopic labels. This guide is designed to provide in-depth, field-proven insights into common challenges that can lead to low peptide yield and purity. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.

Section 1: Foundational Challenges in 15N-Labeled Peptide Synthesis

This section addresses overarching questions about the unique aspects of incorporating 15N-labeled amino acids into your peptide sequence.

Q1: Do 15N-labeled amino acids behave differently than their 14N counterparts during SPPS?

While 15N-labeled amino acids are chemically identical to their unlabeled counterparts, the difference in nuclear mass can, in theory, lead to a minor kinetic isotope effect. This effect is generally subtle in standard chemical reactions but can manifest as slightly altered reaction rates. For peptide coupling, this could mean a marginally slower reaction.

However, in practice, the high cost of 15N-labeled amino acids is the more significant factor influencing synthesis strategy. To ensure the complete incorporation of these expensive reagents, it is prudent to employ optimized coupling conditions from the outset. This often involves extending coupling times or using highly efficient coupling reagents, which would typically compensate for any minor kinetic isotope effects.

The primary difference you will observe is in the analytical characterization of your peptide, specifically in mass spectrometry, where the mass of your peptide will increase by the number of 15N labels incorporated.

Q2: I'm seeing a lower overall yield since I started using 15N-labeled amino acids. What are the most likely culprits?

Low yield in any SPPS is often a cumulative problem. When working with expensive 15N-labeled amino acids, every step must be optimized to maximize the final product. The most common reasons for a drop in yield include:

  • Incomplete Coupling: The most frequent cause of low yield and purity. This leads to the formation of deletion sequences, which can be difficult to separate from the desired product.

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group is not completely removed, the subsequent amino acid cannot be coupled, resulting in truncated sequences.

  • Side Reactions: The functional groups on amino acid side chains can undergo unwanted reactions during synthesis, leading to modified and impure peptides.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, making reactive sites inaccessible.[1]

  • Issues with Cleavage and Purification: A significant portion of the synthesized peptide can be lost during the final cleavage from the resin and subsequent purification steps.

The introduction of a 15N-labeled residue does not fundamentally change these common issues, but the cost of the labeled material makes it imperative to address them proactively.

Section 2: Diagnosing and Resolving Coupling and Deprotection Failures

This section provides a focused approach to troubleshooting the core steps of peptide elongation.

Q3: How can I confirm that my 15N-labeled amino acid has coupled completely?

Incomplete coupling is a major source of impurities such as deletion sequences.[2] It is crucial to monitor the reaction, especially when using valuable labeled amino acids.

Recommended Action: Perform a qualitative ninhydrin (Kaiser) test after the coupling step. A positive result (blue beads) indicates the presence of unreacted primary amines, signifying incomplete coupling.

Protocol: Qualitative Ninhydrin (Kaiser) Test

  • Sample Collection: After the coupling reaction, take a small sample of the resin beads (a few milligrams).

  • Washing: Wash the resin beads thoroughly with dimethylformamide (DMF) to remove any residual reagents.

  • Reagent Preparation:

    • Reagent A: 5 g of ninhydrin in 100 mL of ethanol.

    • Reagent B: 80 g of phenol in 20 mL of ethanol.

    • Reagent C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

  • Test Execution:

    • Add 2-3 drops of each reagent to the resin sample.

    • Heat the sample at 100°C for 5 minutes.

  • Result Interpretation:

    • Blue beads: Incomplete coupling (presence of free primary amines).

    • Yellow/colorless beads: Complete coupling (absence of free primary amines).

If the test is positive, a second coupling should be performed before proceeding to the deprotection step.[2]

Q4: My ninhydrin test is positive after coupling a 15N-labeled amino acid. What should I do?

A positive ninhydrin test indicates that the coupling reaction has not gone to completion. To salvage the synthesis, a recoupling is necessary.

Recommended Action: Perform a second coupling using the same conditions as the first. If the ninhydrin test is still positive after the second coupling, consider using a more potent coupling agent or extending the reaction time. For sterically hindered amino acids, warming the reaction vessel may also improve coupling efficiency.

Coupling Reagent CombinationCharacteristics
HBTU/HOBt/DIPEA A standard and generally effective combination for most amino acids.
HATU/HOAt/DIPEA More reactive than HBTU, particularly useful for sterically hindered amino acids.
DIC/OxymaPure® A carbodiimide-based activation method that can minimize racemization.
Q5: I suspect incomplete Fmoc deprotection. How can I verify this and what is the solution?

Incomplete removal of the N-terminal Fmoc group will prevent the subsequent amino acid from coupling, leading to truncated peptides. This can be a subtle issue that accumulates over many cycles.

Recommended Action: A simple method to check for complete Fmoc deprotection is to collect the piperidine solution after the deprotection step and measure its UV absorbance at around 301 nm. The dibenzofulvene-piperidine adduct has a strong chromophore. If subsequent deprotection steps show a significantly reduced absorbance, it may indicate that the previous deprotection was incomplete.

Troubleshooting Incomplete Deprotection:

  • Extend Deprotection Time: Increase the deprotection time with 20% piperidine in DMF from the standard 5-10 minutes to 15-20 minutes.

  • Use a Stronger Base: For difficult sequences, a small amount of 1,8-Diazabicycloundec-7-ene (DBU) can be added to the piperidine solution to increase its basicity and deprotection efficiency. However, be aware that DBU can promote side reactions like aspartimide formation.[3]

Section 3: Navigating Side Reactions and Purification Challenges

This section delves into common side reactions and provides strategies for successful purification of your 15N-labeled peptide.

Q6: Are there any specific side reactions I should be concerned about with 15N-labeled amino acids?

The isotopic label itself does not introduce new side reactions. However, certain amino acids are inherently prone to side reactions during SPPS, and these issues will persist with their 15N-labeled counterparts.

Common Side Reactions:

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly susceptible to the formation of a cyclic aspartimide intermediate, which can lead to chain termination or the formation of β-aspartyl peptides.[4]

  • Racemization: Cysteine and histidine are prone to racemization during activation and coupling. This is especially problematic when using base-mediated activation methods.

  • Diketopiperazine Formation: At the dipeptide stage, especially with proline as one of the first two residues, the peptide chain can cleave from the resin to form a cyclic diketopiperazine.[4]

Mitigation Strategies:

  • Aspartimide Formation: Add 0.1 M HOBt to the piperidine deprotection solution to suppress this side reaction.[4]

  • Racemization: Use a carbodiimide-based coupling method (e.g., DIC/OxymaPure®) which is performed under acidic/neutral conditions.

  • Diketopiperazine Formation: When proline is one of the first two amino acids, consider using a 2-chlorotrityl chloride resin, as its steric bulk hinders this side reaction.[4]

Q7: My crude 15N-labeled peptide looks very impure on the HPLC chromatogram. What are my next steps?

A complex HPLC profile of the crude product indicates the presence of multiple impurities. The first step is to identify your target peptide and the nature of the major impurities.

Recommended Workflow:

  • Mass Spectrometry (MS) Analysis: Analyze the crude product using mass spectrometry to identify the molecular weights of the major peaks in your HPLC chromatogram. This will help you determine if your desired peptide was synthesized and to identify potential deletion or truncated sequences.

  • HPLC Purification: Purify the peptide using reversed-phase HPLC (RP-HPLC). For peptides, a C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[5]

  • Analytical HPLC of Fractions: Analyze the collected fractions by analytical HPLC to assess their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.

Protocol: Analytical RP-HPLC of Crude Peptide

  • Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile, 0.1% TFA).

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical starting gradient would be 5-65% B over 30 minutes. This may need to be optimized depending on the hydrophobicity of your peptide.[6]

  • Detection: Monitor the absorbance at 214 nm and 280 nm.

Q8: Can I separate my 15N-labeled peptide from its unlabeled counterpart using HPLC?

In most cases, the 15N-labeled and unlabeled peptides have nearly identical physicochemical properties and will co-elute during RP-HPLC.[7] The small mass difference is generally not sufficient to allow for chromatographic separation under standard conditions. Therefore, it is critical to use high-purity (>98%) 15N-labeled amino acids to minimize the presence of the unlabeled species in your final product.

Section 4: Advanced Analytical Troubleshooting

This section covers more advanced analytical techniques for characterizing your 15N-labeled peptide and diagnosing synthesis problems.

Q9: How can I use mass spectrometry to troubleshoot a failed synthesis of a 15N-labeled peptide?

Mass spectrometry is an indispensable tool for diagnosing failed peptide syntheses. By analyzing the crude product, you can identify the masses of the synthesized species and infer what went wrong.

Interpreting Mass Spectra:

  • Expected Mass Present: If you see a peak corresponding to the correct mass of your 15N-labeled peptide, the synthesis was at least partially successful. Other peaks will represent impurities.

  • Lower Mass Peaks: Peaks with masses lower than the expected product often correspond to deletion sequences (missing one or more amino acids) or truncated sequences (synthesis stopped prematurely). The mass difference can help you pinpoint which amino acid is missing.

  • Higher Mass Peaks: Peaks with masses higher than expected may indicate incomplete removal of protecting groups or other modifications.

  • No Expected Mass: If the expected mass is absent, it indicates a catastrophic failure early in the synthesis.

Deconvolution of 15N-Labeled Peptide Spectra: The isotopic envelope of a 15N-labeled peptide will be shifted to a higher mass compared to its unlabeled counterpart. Deconvolution software can be used to determine the monoisotopic mass from the isotopic distribution.[8][9] For peptides with multiple 15N labels, the mass shift will be the sum of the mass differences for each incorporated label.[1]

Example Mass Calculation:

Peptide SequenceLabeled ResidueNumber of 15NExpected Mass (Monoisotopic)
G-A-V-LNone0373.259
G-A-V-(15N)-LLeucine1374.256
G-(15N)-A-V-(15N)-LGlycine, Leucine2375.253

Note: The mass difference for a single 15N substitution is approximately 0.997 Da.

Q10: Can NMR spectroscopy help in troubleshooting 15N-labeled peptide synthesis?

While mass spectrometry is the primary tool for identifying the products of a peptide synthesis, NMR spectroscopy, particularly 1H-15N HSQC, can provide valuable information about the structure and purity of the final 15N-labeled peptide.[10] Each peak in an HSQC spectrum corresponds to a specific amide N-H group in the peptide backbone. The number of observed peaks should match the number of non-proline residues in your peptide. The chemical shifts of these peaks can also provide insights into the secondary structure of the peptide.

Visualizations

Troubleshooting Workflow for Low Yield in 15N-Labeled Peptide Synthesis

TroubleshootingWorkflow start Low Yield of 15N-Labeled Peptide check_crude Analyze Crude Product by HPLC-MS start->check_crude id_product Identify Major Peaks check_crude->id_product product_present Is the desired 15N-labeled peptide present? id_product->product_present low_purity Low Purity - Multiple Impurity Peaks product_present->low_purity Yes no_product Desired Peptide Absent or in Trace Amounts product_present->no_product No optimize_purification Optimize HPLC Purification low_purity->optimize_purification check_fractions Analyze Fractions for Purity optimize_purification->check_fractions end_success High Purity 15N-Labeled Peptide check_fractions->end_success review_synthesis Review Synthesis Protocol no_product->review_synthesis check_coupling Incomplete Coupling? review_synthesis->check_coupling check_deprotection Incomplete Deprotection? check_coupling->check_deprotection No recouple Recouple with Stronger Reagent / Longer Time check_coupling->recouple Yes check_side_reactions Side Reactions? check_deprotection->check_side_reactions No extend_deprotection Extend Deprotection Time / Use Stronger Base check_deprotection->extend_deprotection Yes modify_protocol Modify Protocol to Minimize Side Reactions check_side_reactions->modify_protocol Yes end_resynthesize Re-synthesize Peptide with Optimized Protocol recouple->end_resynthesize extend_deprotection->end_resynthesize modify_protocol->end_resynthesize

Caption: A logical workflow for troubleshooting low yield in 15N-labeled peptide synthesis.

Key Decision Points in SPPS of 15N-Labeled Peptides

DecisionPoints cluster_coupling Coupling Step cluster_deprotection Deprotection Step coupling Couple 15N-AA Perform Ninhydrin Test coupling_result Test Result? coupling:f1->coupling_result recouple Recouple coupling_result->recouple Positive proceed_deprotection Proceed to Deprotection coupling_result->proceed_deprotection Negative recouple->coupling:f0 deprotection Fmoc Deprotection Monitor UV Absorbance deprotection_result Consistent Absorbance? deprotection:f1->deprotection_result extend_deprotection Extend Time / Modify Reagent deprotection_result->extend_deprotection No proceed_coupling Proceed to Next Coupling deprotection_result->proceed_coupling Yes extend_deprotection->deprotection:f0

Caption: Decision points for monitoring coupling and deprotection steps in 15N-labeled SPPS.

References

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 20(1), 1-8. [Link]

  • Innovagen. (n.d.). Peptides labelled with stable isotopes 13C or 15N. Retrieved January 24, 2026, from [Link]

  • Li, H., & Ji, J. (2018). Deconvolution in mass spectrometry-based proteomics. Mass Spectrometry Reviews, 37(4), 490-511. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Park, S. K., Venable, J. D., Xu, T., & Yates, J. R., III. (2008). A quantitative analysis software tool for mass spectrometry-based proteomics. Nature Methods, 5(4), 319–322. [Link]

  • Pustovalova, E., et al. (2023). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 27(1), 132-141. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved January 24, 2026, from [Link]

  • Reddit. (2020). Peptide synthesis troubleshooting. r/OrganicChemistry. [Link]

  • Rodriguez, K. J., & Prevelige, P. E. (2010). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of Visualized Experiments, (40), 1949. [Link]

  • Subedi, K. P., et al. (2020). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2496-2505. [Link]

  • Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved January 24, 2026, from [Link]

  • Zhang, H., et al. (2004). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Analytical Chemistry, 76(22), 6561-6571. [Link]

Sources

Technical Support Center: Purification Strategies for 15N Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 15N labeled peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of these critical reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to optimize your purification workflows and ensure the highest quality of your labeled peptides for downstream applications such as NMR spectroscopy and mass spectrometry-based proteomics.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of 15N labeled peptides, providing concise and actionable answers.

Q1: What is the most common method for purifying 15N labeled peptides?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for purifying 15N labeled peptides.[1] This technique separates peptides based on their hydrophobicity, offering high resolution and yielding peptides of high purity, typically exceeding 95%.[2][3] The choice of column, such as a C18 for hydrophilic peptides or a C4 for more hydrophobic peptides, is a critical parameter to optimize.[1]

Q2: How does 15N labeling affect the purification process compared to unlabeled peptides?

A2: From a chromatographic perspective, the incorporation of 15N isotopes does not significantly alter the physicochemical properties that govern separation, such as hydrophobicity. Therefore, the same purification strategies and conditions used for unlabeled peptides are generally applicable to their 15N labeled counterparts.[4] The primary difference lies in the analytical methods used to track and quantify the peptide during and after purification, where mass spectrometry plays a key role in distinguishing the labeled peptide from any unlabeled contaminants.

Q3: What level of purity should I aim for with my 15N labeled peptide?

A3: The required purity of your 15N labeled peptide is dictated by its intended downstream application. For quantitative proteomics applications using methods like Absolute Quantification (AQUA), a purity of >95% is generally recommended to ensure accurate quantification.[3][5] For NMR studies, high purity is also critical to avoid interference from contaminants that could complicate spectral analysis.

Q4: Can I use the same buffer for purification and for my final NMR or MS analysis?

A4: Not always. Buffers used for RP-HPLC often contain trifluoroacetic acid (TFA) as an ion-pairing agent, which can interfere with downstream applications.[6] For NMR studies, it is crucial to exchange the peptide into a suitable NMR buffer with low salt concentration (ideally below 100mM) and a specific pH, often below 6.5, to minimize the exchange of backbone amide protons.[7] It is also necessary to include a proportion of deuterated solvent (e.g., 5-10% D2O) for the NMR spectrometer's lock system.[7] Therefore, a buffer exchange step, such as dialysis or a second chromatographic step with a volatile buffer system, is often necessary after purification.

Q5: How can I accurately quantify my purified 15N labeled peptide?

A5: Accurate quantification is crucial for many applications. A common and reliable method is amino acid analysis (AAA).[8] This technique involves hydrolyzing the peptide into its constituent amino acids and quantifying them. By knowing the amino acid composition of your peptide, you can determine its absolute concentration.[8] For relative quantification in proteomics experiments, the known amount of the spiked-in 15N labeled peptide is used to determine the amount of the endogenous, unlabeled peptide.[3]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the purification of 15N labeled peptides.

Issue 1: Low Yield of Purified Peptide
Potential Cause Explanation Recommended Solution
Poor Expression/Labeling If the peptide is produced recombinantly, low expression levels will naturally lead to low final yields. Incomplete metabolic labeling can also result in a lower amount of the desired fully labeled peptide.Optimize expression conditions (e.g., induction time, temperature). Ensure the use of high-purity 15N-containing salts (>99%) and sufficient labeling time.[4]
Sample Loss During Purification Steps Peptides can be lost at various stages, including precipitation during buffer exchange, nonspecific binding to surfaces, or during cleavage of fusion proteins.Minimize the number of purification steps. Use low-binding tubes and pipette tips. Optimize the cleavage reaction of fusion proteins to ensure complete digestion.[2]
Suboptimal HPLC Conditions An inappropriate HPLC column, gradient, or mobile phase can lead to poor separation and co-elution with contaminants, resulting in the collection of impure fractions and subsequent loss of product during further purification attempts.Screen different RP-HPLC columns (e.g., C18, C8, C4) to find the one with the best retention and resolution for your peptide. Optimize the elution gradient to ensure sharp peaks.
Issue 2: Incomplete Labeling or Presence of Unlabeled Peptides
Potential Cause Explanation Recommended Solution
Insufficient Labeling Time or Depletion of 15N Source For metabolically labeled peptides, if the labeling period is too short or the 15N source is depleted, newly synthesized proteins will incorporate 14N from residual unlabeled sources.Increase the duration of labeling. For plant-based systems, a labeling time of 14 days is recommended for high labeling efficiency.[4] Ensure an adequate supply of the 15N-labeled nutrient in the growth medium.
Metabolic Scrambling Amino groups from the 15N-labeled amino acids can be metabolically transferred to other amino acids, leading to a reduction in the 15N content of the target amino acids and an increase in others.[9]This is an inherent biological process that can be difficult to control completely. Mass spectrometry can be used to determine the extent of scrambling and correct for it during data analysis.[9]
Contamination with Unlabeled Material If the expression system is not completely switched to the 15N-containing medium, there can be carryover of 14N-containing nutrients, leading to a mixed population of labeled and unlabeled peptides.Ensure a complete switch to the minimal medium containing the 15N source and minimize any potential sources of 14N contamination.[10]
Issue 3: Poor Chromatographic Resolution (Broad or Tailing Peaks)
Potential Cause Explanation Recommended Solution
Column Overload Injecting too much sample onto the HPLC column can lead to peak broadening and poor separation.Reduce the amount of sample injected. If a larger quantity needs to be purified, scale up to a preparative column with a larger diameter.[6]
Secondary Interactions with the Stationary Phase Peptides can have secondary interactions with the silica backbone of the stationary phase, leading to peak tailing.Ensure the mobile phase pH is low (e.g., using 0.1% TFA) to suppress the ionization of silanol groups on the stationary phase.
Peptide Aggregation Some peptides are prone to aggregation, which can result in broad or multiple peaks during chromatography.Add organic modifiers or denaturants (e.g., acetonitrile, isopropanol) to the sample to disrupt aggregates before injection. Perform a solubility test to determine the best solvent for your peptide.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the purification of 15N labeled peptides.

Protocol 1: General Workflow for Recombinant 15N Labeled Peptide Purification

This protocol outlines a general strategy for purifying a 15N labeled peptide expressed as a fusion protein in E. coli.

G cluster_expression Expression cluster_purification Purification cluster_qc Quality Control expr 1. E. coli Culture in 15N Minimal Medium induce 2. Induction of Fusion Protein Expression expr->induce harvest 3. Cell Harvesting by Centrifugation induce->harvest lyse 4. Cell Lysis and Clarification harvest->lyse affinity 5. Affinity Chromatography (e.g., Ni-NTA) lyse->affinity cleavage 6. Fusion Tag Cleavage (e.g., TEV Protease) affinity->cleavage rphplc 7. Reversed-Phase HPLC cleavage->rphplc ms 8. Mass Spectrometry (Purity & Isotopic Enrichment) rphplc->ms aaa 9. Amino Acid Analysis (Quantification) ms->aaa nmr 10. NMR Spectroscopy (Structural Integrity) aaa->nmr

Caption: General workflow for recombinant 15N labeled peptide purification.

Steps:

  • Expression in 15N Minimal Medium: Culture the E. coli strain harboring the expression plasmid in a minimal medium where the sole nitrogen source is a 15N-labeled compound (e.g., 15NH4Cl).[10]

  • Induction: Induce the expression of the fusion protein at the appropriate cell density and temperature.

  • Harvesting: Harvest the cells by centrifugation.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer and disrupt the cells (e.g., by sonication or French press). Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography: Purify the fusion protein from the clarified lysate using an affinity chromatography resin that binds to the fusion tag (e.g., Ni-NTA for His-tagged proteins).

  • Tag Cleavage: Cleave the fusion tag from the peptide of interest using a site-specific protease (e.g., TEV protease).[2]

  • RP-HPLC: Purify the cleaved peptide to homogeneity using RP-HPLC.

  • Mass Spectrometry: Analyze the purified peptide by mass spectrometry to confirm its identity, assess its purity, and determine the efficiency of 15N incorporation.

  • Amino Acid Analysis: Perform amino acid analysis for accurate quantification of the peptide stock.[8]

  • NMR Spectroscopy: For peptides intended for structural studies, acquire a 1H-15N HSQC spectrum to confirm proper folding and isotopic labeling.[2]

Protocol 2: Reversed-Phase HPLC Purification of a 15N Labeled Peptide

This protocol provides a general starting point for RP-HPLC purification.

Materials:

  • HPLC System: A binary pump system with a UV detector.

  • Column: A suitable reversed-phase column (e.g., C18, 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample: The 15N labeled peptide dissolved in a suitable solvent (e.g., Mobile Phase A).

Procedure:

  • System Equilibration: Equilibrate the HPLC system and column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column diameter.

  • Sample Injection: Inject the dissolved peptide sample onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide and may require optimization.

  • Peak Detection and Fraction Collection: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the major peak(s).

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fractions containing the pure 15N labeled peptide.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Section 4: Visualization of Key Concepts

Troubleshooting Decision Tree for Low Peptide Purity

This diagram provides a logical flow for troubleshooting low purity of the final peptide product.

G start Low Purity of Final Peptide check_ms Analyze by Mass Spectrometry start->check_ms contaminants Identify Contaminants check_ms->contaminants unlabeled Unlabeled Peptide Present? contaminants->unlabeled incomplete_labeling Optimize Labeling Protocol (Time, 15N Source) unlabeled->incomplete_labeling Yes other_peptides Other Peptides Present? unlabeled->other_peptides No optimize_hplc Optimize HPLC Gradient and/or Column other_peptides->optimize_hplc Yes non_peptide Non-Peptide Contaminants? other_peptides->non_peptide No check_reagents Check Purity of Reagents and Solvents non_peptide->check_reagents Yes

Caption: Troubleshooting decision tree for low peptide purity.

References

  • Arsova, B., Kinter, M., & Schulze, W. X. (2012). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 3, 163. [Link]

  • Veglia, G., & Traaseth, N. J. (2008). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Protein and Peptide Letters, 15(8), 844–849. [Link]

  • Deperalta, G., Guttman, M., & Wysocki, V. H. (2020). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(11), 2293–2301. [Link]

  • ResearchGate. (n.d.). Approach for peptide quantification using 15N mass spectra. [Link]

  • Dizdaroglu, M., Jaruga, P., & Reddy, P. T. (2015). Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in molecular biology (Clifton, N.J.), 1290, 111–132. [Link]

  • Bi, R., Shrestha, D., & Li, L. (2022). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. bio-protocol, 12(12), e4444. [Link]

  • University of Leicester. (n.d.). Expressing 15N labeled protein. [Link]

  • Sader, S., & Zweckstetter, M. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Journal of Peptide Science, 20(5), 339-344. [Link]

  • Carr, S. A., Abbatiello, S. E., Ackermann, B. L., Borchers, C., & Domon, B. (2014). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(5), 925-937. [Link]

  • QYAOBIO. (n.d.). Isotope Labeled Peptides - SIL Peptides. [Link]

  • Integrated Proteomics. (n.d.). 15N Stable Isotope Labeling Data Analysis. [Link]

  • Dizdaroglu, M., Jaruga, P., & Reddy, P. T. (2015). Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Methods in Molecular Biology, 1290, 111-132. [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

Sources

Technical Support Center: Mass Spectrometry Artifacts with 15N Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 15N labeled peptides in their mass spectrometry workflows. As a Senior Application Scientist, I have compiled this guide to address common artifacts and challenges encountered during such experiments. This resource is designed to provide not only troubleshooting steps but also a deeper understanding of the underlying causes to enhance your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: My 15N labeling efficiency is incomplete. What are the causes and how can I improve it?

A1: Incomplete labeling is a frequent issue in metabolic labeling experiments and can significantly impact quantification accuracy.[1] The primary cause is insufficient incorporation of the 15N isotope into the proteome.

Common Causes:

  • Insufficient Cell Doublings: For complete labeling, it's generally recommended that cells undergo at least five doublings in the 15N-containing medium to ensure the turnover of existing "light" (14N) proteins.[2]

  • Contamination with 14N Sources: Standard fetal bovine serum (FBS) is a major source of "light" amino acids. It is crucial to use dialyzed FBS to minimize this contamination.[2] Additionally, any residual 14N-containing media or supplements can dilute the "heavy" label.

  • Amino Acid Metabolism: Cells can synthesize some amino acids de novo. If the precursor nitrogen-containing molecules are not 15N-labeled, this will lead to the incorporation of 14N.

  • Slow Protein Turnover: Some proteins have very long half-lives and may not be fully replaced with newly synthesized, 15N-labeled copies within the experimental timeframe.[3]

Troubleshooting and Solutions:

  • Optimize Cell Culture Conditions:

    • Adaptation: Gradually adapt your cells to the SILAC medium to avoid cellular stress, which can affect proliferation and protein synthesis.[4] .

    • Sufficient Incubation Time: Ensure cells are cultured for a sufficient number of generations in the 15N medium. For new cell lines, it's advisable to perform a time-course experiment to determine the optimal labeling duration.

  • Verify Labeling Efficiency:

    • Before conducting the main experiment, perform a quality control check to assess the labeling efficiency. This can be done by analyzing a small sample of the 15N-labeled proteome. A labeling efficiency of 97% or higher is recommended for high-quality data.[5]

  • Data Analysis Correction:

    • Several software tools can estimate and correct for incomplete labeling during data analysis.[5][6][7] These tools adjust the calculated peptide ratios based on the determined labeling efficiency.

Q2: I'm observing complex and overlapping isotopic patterns in my mass spectra. How can I confidently identify and quantify my peptides?

A2: Unlike SILAC experiments that use specific labeled amino acids resulting in a fixed mass shift, 15N labeling incorporates the isotope into all nitrogen-containing amino acids. This leads to a variable mass shift for each peptide depending on its amino acid composition, which can complicate spectral interpretation.[6]

Causality and Challenges:

  • Variable Mass Shifts: The mass difference between the "light" and "heavy" peptide pairs is not constant, making their identification in the MS1 spectrum more challenging.[3]

  • Broader Isotope Clusters: Incomplete labeling can lead to broader and more complex isotopic envelopes for the "heavy" peptides, making it difficult to determine the monoisotopic peak accurately.[6]

  • Peak Overlap: In complex samples, the isotopic envelopes of different peptide pairs can overlap, leading to interference and inaccurate quantification.[8]

Troubleshooting and Solutions:

  • High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, is highly recommended. High resolution allows for the separation of closely spaced isotopic peaks and improves mass accuracy, which is critical for distinguishing between different labeled states.[9][10][11] A mass accuracy of 1 ppm or better is often required to confidently distinguish between different combinations of 13C and 15N enrichment.[10][11]

  • Specialized Software: Utilize software specifically designed for 15N data analysis, such as Census, Protein Prospector, or PEAKS Studio.[3][5][12][13] These programs have algorithms that can:

    • Calculate the theoretical isotopic distribution for a given peptide sequence at a specific 15N enrichment level.[3]

    • Match experimental isotopic patterns to theoretical ones to correctly identify the monoisotopic peak.[5]

    • Deconvolute overlapping isotopic envelopes.

  • Tandem MS (MS/MS) Analysis: High-quality MS/MS spectra are essential for confident peptide identification. The fragmentation pattern can confirm the peptide sequence, which then allows for the accurate calculation of the expected mass shift.[14]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Arginine-to-Proline Conversion

A common metabolic artifact in SILAC and other metabolic labeling studies is the conversion of labeled arginine to proline by cellular enzymes.[1][2][15] This can lead to an underestimation of the "heavy" peptide signal and skew quantification results.

Experimental Protocol for Diagnosis:

  • Sample Preparation: Prepare a 1:1 mixture of "light" and "heavy" labeled cell lysates from a control experiment where no differential expression is expected.

  • LC-MS/MS Analysis: Analyze the sample using your standard proteomics workflow.

  • Data Analysis:

    • Search for peptides containing proline.

    • For each proline-containing peptide, manually inspect the MS1 spectrum for the corresponding "light" and "heavy" isotopic envelopes.

    • If arginine-to-proline conversion has occurred, you will observe a "heavy" proline-containing peptide, indicating that the labeled arginine was used as a precursor for proline synthesis.

Workflow for Arginine-to-Proline Conversion Analysis:

Arginine_Proline_Conversion cluster_experiment Experimental Workflow cluster_analysis Data Analysis Workflow Start Start: 1:1 Mix of Light/Heavy Lysates LCMS LC-MS/MS Analysis Start->LCMS Data Acquire MS1 and MS/MS Data LCMS->Data Search Database Search for Proline-Containing Peptides Data->Search Export Data Inspect Manual Inspection of MS1 Spectra Search->Inspect Identify Identify 'Heavy' Proline Peptides Inspect->Identify Quantify Quantify Impact on Ratios Identify->Quantify

Caption: Workflow for diagnosing arginine-to-proline conversion.

Mitigation Strategies:

  • Supplement with Proline: Adding unlabeled L-proline to the SILAC medium can inhibit the enzymatic conversion of arginine to proline through feedback inhibition.[16]

  • Use Arginine-Deficient Cell Lines: For some cell lines, using a strain deficient in the enzymes responsible for this conversion can be an option.

  • Software Correction: Some advanced SILAC analysis software can account for and correct the quantification of peptides affected by this conversion.

Guide 2: Identifying and Handling Deamidation of Asparagine and Glutamine

Deamidation is a common non-enzymatic post-translational modification of asparagine (Asn) and glutamine (Gln) residues, resulting in a mass increase of approximately 0.984 Da.[17][18] This can be a source of artifacts, especially during sample preparation.

Table 1: Mass Shifts Associated with Deamidation

Amino AcidModificationMass Shift (Da)
Asparagine (N)Deamidation+0.984016
Glutamine (Q)Deamidation+0.984016

Protocol for Minimizing Deamidation during Sample Preparation:

  • pH Control: Maintain a neutral or slightly acidic pH (around pH 6-7) during sample handling and storage, as deamidation rates increase at alkaline pH.

  • Temperature Control: Keep samples on ice or at 4°C whenever possible. Avoid prolonged heating steps.

  • Prompt Processing: Process samples as quickly as possible to minimize the time for deamidation to occur.

  • Data Analysis: Include deamidation of Asn and Gln as a variable modification in your database search parameters to correctly identify affected peptides.

Logical Relationship of Deamidation Factors:

Deamidation_Factors Deamidation Deamidation Rate High_pH High pH High_pH->Deamidation increases High_Temp High Temperature High_Temp->Deamidation increases Long_Incubation Long Incubation Time Long_Incubation->Deamidation increases

Caption: Factors influencing the rate of deamidation.

By understanding the root causes of these common artifacts and implementing the appropriate troubleshooting and mitigation strategies, you can significantly improve the quality and reliability of your quantitative proteomics data from 15N labeling experiments.

References

  • Park, S.K., Venable, J.D., Xu, T., & Yates, J.R. III. (2008). A quantitative analysis software tool for mass spectrometry-based proteomics. Nat Methods, 5, 319-22. [Link]

  • Subedi, K., et al. (2015). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. J. Am. Soc. Mass Spectrom., 26(11), 1871-1880. [Link]

  • Hebert, A.S., et al. (2013). Automated Assignment of 15N and 13C Enrichment Levels in Doubly-Labeled Proteins. J. Am. Soc. Mass Spectrom., 24(9), 1334-1342. [Link]

  • Li, Y., et al. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]

  • ResearchGate. Troubleshooting for Possible Issues. [Link]

  • University of Washington Proteomics Resource. Stable Isotope Labeling Strategies. [Link]

  • Hsu, J.L., et al. (2017). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Front. Plant Sci., 8, 149. [Link]

  • Karty, J.A., et al. (2002). Artifacts and unassigned masses encountered in peptide mass mapping. J. Proteome Res., 1(4), 325-36. [Link]

  • Hsu, J.L., et al. (2017). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 8. [Link]

  • Hsu, J.L., et al. (2016). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]

  • Park, J.H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). J. Proteome Res., 11(6), 3345-55. [Link]

  • Li, W., et al. (2003). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. Anal. Chem., 75(18), 4839-48. [Link]

  • Bioinformatics Solutions Inc. (2017). PEAKS Studio 8.5 | SILAC. YouTube. [Link]

  • Yoshino, K., et al. (2012). Differential 14N/15N-Labeling of Peptides Using N-Terminal Charge Derivatization with a High-Proton Affinity for Straightforward de novo Peptide Sequencing. J. Am. Soc. Mass Spectrom., 23(12), 2155-63. [Link]

  • Taubert, M., et al. (2013). Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). Anal. Bioanal. Chem., 405(15), 5185-91. [Link]

  • Held, J.M., et al. (2013). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Anal. Chem., 85(17), 8348-54. [Link]

  • Blagoev, B., et al. (2004). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods Mol. Biol., 250, 317-31. [Link]

  • Kamari, Y., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. J. Phys. Chem. A, 120(38), 7514-23. [Link]

  • Van Hoof, D., et al. (2007). Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. Mol. Cell. Proteomics, 6(11), 2056-62. [Link]

  • Biotech Pack Ltd. (2023). Comprehensive Guide to Common Issues and Solutions in SILAC Experiments. [Link]

  • ResearchGate. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. [Link]

  • ResearchGate. (2007). Metabolic conversion of isotope-coded arginine to proline in SILAC experiments. [Link]

  • Wikipedia. List of mass spectrometry software. [Link]

  • Vissers, J.P.C., et al. (2017). Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells. Proteomics, 17(23-24). [Link]

  • Park, S.K., et al. (2008). A quantitative analysis software tool for mass spectrometry–based proteomics. Nat. Methods, 5(4), 319-322. [Link]

  • Hsu, J.L., et al. (2017). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship. [Link]

  • ms-utils.org. Software List. [Link]

  • Liu, G., et al. (2009). Selective 15N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy. J. Biomol. NMR, 43(3), 159-67. [Link]

  • UT Southwestern Proteomics Core. SILAC Quantitation. [Link]

  • Vlasov, A., et al. (2014). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. Anal. Biochem., 450, 1-11. [Link]

  • OpenMS. [Link]

  • ResearchGate. (2020). Percentage of deamidation of asparagine (N) and glutamine (Q) residues. [Link]

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Validation & Comparative

A Researcher's Guide to Quantitative Proteomics: SILAC vs. 15N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of quantitative proteomics, the ability to accurately measure changes in protein abundance is paramount for unraveling complex biological processes, from mapping signaling pathways to discovering novel drug targets and biomarkers. Metabolic labeling, a technique where stable isotopes are integrated into the proteome of living cells, stands out for its precision by allowing samples to be mixed at the earliest experimental stage. This minimizes variability that can plague other methods.

This guide, written from the perspective of a senior application scientist, provides an in-depth, objective comparison of two foundational metabolic labeling techniques: Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and pan-proteome 15N labeling. We will move beyond simple protocol descriptions to explore the causal logic behind experimental choices, empowering you to select the most appropriate and robust method for your research questions.

The Core Principle: In Vivo Isotope Incorporation

Both SILAC and 15N labeling operate on the same fundamental principle: replacing naturally abundant light isotopes (e.g., ¹²C, ¹⁴N) with their heavier, stable counterparts (e.g., ¹³C, ¹⁵N) during protein synthesis. Cells are cultured in specialized media where a specific nutrient—either select amino acids (SILAC) or the primary nitrogen source (15N labeling)—is isotopically heavy.

After a sufficient period to ensure near-complete incorporation, the "heavy" labeled proteome becomes chemically identical to the "light" (unlabeled) proteome but distinguishable by mass spectrometry (MS). This mass difference allows for the direct, ratiometric comparison of protein abundance when the heavy and light cell populations, representing different experimental conditions, are mixed, processed, and analyzed in a single MS run.

Deep Dive: SILAC (Stable Isotope Labeling with Amino acids in Cell culture)

SILAC is arguably the gold standard for quantitative accuracy in cell culture-based proteomics.[1][2] It involves the metabolic incorporation of specific stable isotope-labeled amino acids into the proteome.[3]

Mechanism of Action

In a typical SILAC experiment, two cell populations are cultured in media that are identical except for specific essential amino acids. One population receives the natural "light" amino acids, while the other receives "heavy" versions, most commonly L-Lysine and L-Arginine labeled with ¹³C and/or ¹⁵N (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg).[4]

The choice of Lysine and Arginine is a critical experimental design feature. Trypsin, the most common enzyme used for protein digestion in proteomics, specifically cleaves proteins C-terminal to lysine and arginine residues. This strategic choice ensures that virtually every resulting tryptic peptide (save for the C-terminal one) will contain a labeled amino acid, making it quantifiable by the mass spectrometer.[4] After several cell doublings (typically at least five), the proteome of the "heavy" population becomes fully labeled.[1][5] The two cell populations can then be subjected to different experimental treatments, combined 1:1, and processed for MS analysis.[4]

SILAC Experimental Workflow

The SILAC workflow is divided into two key phases: an adaptation phase to ensure complete labeling and the experimental phase for quantitative comparison.[6][7]

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase A1 Cell Population 1 (Control) M1 Culture in 'Light' Medium (e.g., Light Lys/Arg) A1->M1 A2 Cell Population 2 (Test) M2 Culture in 'Heavy' Medium (e.g., ¹³C₆-Lys/¹³C₆¹⁵N₄-Arg) A2->M2 Inc1 >5 Cell Divisions (>95% Incorporation) M1->Inc1 Inc2 >5 Cell Divisions (>95% Incorporation) M2->Inc2 Treat1 Apply Control Treatment Inc1->Treat1 Treat2 Apply Experimental Treatment Inc2->Treat2 Mix Combine Cells 1:1 Treat1->Mix Treat2->Mix Process Cell Lysis Protein Digestion (Trypsin) Mix->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis (Heavy/Light Ratio) LCMS->Data

Caption: General experimental workflow for a duplex SILAC experiment.
Detailed Protocol: SILAC for Mammalian Cells

This protocol is a generalized framework. Specific media formulations and concentrations may need to be optimized for your cell line.

  • Media Preparation: Prepare SILAC DMEM or RPMI medium lacking L-Lysine and L-Arginine. For "light" medium, supplement with standard L-Lysine (e.g., 146 mg/L) and L-Arginine (e.g., 84 mg/L).[8] For "heavy" medium, supplement with the corresponding stable isotope-labeled versions (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).[8] Crucially, both media must be supplemented with 10% dialyzed fetal bovine serum (dFBS) to prevent the introduction of unlabeled amino acids from standard serum.[7][8]

  • Adaptation Phase: Culture cells in both "light" and "heavy" media for a minimum of five passages to ensure incorporation exceeds 95-97%.[5][9]

  • Incorporation Check (Self-Validation): Before starting the main experiment, harvest a small aliquot of the "heavy" labeled cells. Extract proteins, digest with trypsin, and analyze via MS. Search the data for peptides containing Lysine or Arginine and confirm that the isotopic distribution shows >95% of the signal at the "heavy" mass. This step is critical for validating the labeling efficiency.[9]

  • Experimental Phase: Plate an equal number of "light" and "heavy" cells. Apply your respective control and experimental treatments.

  • Harvesting and Mixing: After treatment, harvest the cells (e.g., by trypsinization or scraping). Perform an accurate cell count for both populations and combine them at a precise 1:1 ratio. This early mixing is the key to SILAC's high accuracy, as all subsequent steps (lysis, digestion, cleanup) are performed on the combined sample, minimizing differential sample loss.[2][5]

  • Protein Extraction and Digestion: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer). Quantify the total protein concentration. Perform in-solution or in-gel digestion of the protein lysate with trypsin.

  • Mass Spectrometry and Data Analysis: Analyze the resulting peptide mixture using LC-MS/MS. During data analysis, software identifies peptide pairs that are chemically identical but differ in mass by the known isotopic shift. The ratio of the ion intensities of the heavy and light peptide pair directly reflects the relative abundance of the source protein between the two conditions.[10]

Advantages & Strengths of SILAC
  • High Quantitative Accuracy: SILAC is widely regarded as one of the most accurate quantitative methods because samples are mixed at the very beginning of the workflow, correcting for experimental variations during sample processing.[1][2][4]

  • High Physiological Relevance: Labeling occurs in vivo during normal cell growth, avoiding potential artifacts from in vitro chemical labeling reactions.[11]

  • Robust and Reproducible: The straightforward workflow and internal standardization lead to high reproducibility between experiments.[1]

  • Versatility: SILAC is highly compatible with downstream enrichment strategies, such as phosphopeptide enrichment or affinity purification for protein-protein interaction studies.[1][4][10]

Limitations & Considerations
  • Applicability: Traditional SILAC is restricted to cells that can be actively dividing in culture. It is not directly applicable to tissues, clinical samples, or non-dividing primary cells.[2][11] (Note: Advanced methods like "Super-SILAC" use a labeled cell line mixture as a spike-in standard for tissue analysis, but this is a modified workflow.[1])

  • Cost: Stable isotope-labeled amino acids and dialyzed serum are significantly more expensive than standard cell culture reagents, which can be a factor in large-scale experiments.[4][11]

  • Arginine-to-Proline Conversion: In some cell lines, metabolic pathways can convert labeled Arginine into labeled Proline.[4][10] This can complicate quantification for proline-containing peptides. Adding unlabeled proline to the medium can often suppress this conversion.[8]

  • Multiplexing Limitations: Standard SILAC is typically limited to comparing 2 or 3 conditions (duplex or triplex). While more complex schemes exist, they fall short of the high-level multiplexing offered by chemical tags like TMT.[1][4]

Deep Dive: 15N Metabolic Labeling

15N labeling is one of the earliest metabolic labeling strategies. Instead of targeting specific amino acids, it aims for global incorporation of the heavy isotope by replacing the entire nitrogen source in the growth medium with a ¹⁵N-containing equivalent, such as ¹⁵N-ammonium chloride ([¹⁵N]H₄Cl) or potassium nitrate (K¹⁵NO₃).[12][13]

Mechanism of Action

Organisms cultured in a ¹⁵N-rich medium will incorporate the heavy nitrogen isotope into all nitrogen-containing biomolecules, including every amino acid and thus every protein. This results in a mass shift for every peptide that is dependent on the number of nitrogen atoms it contains.[12] This "pan-labeling" approach makes it universally applicable to any organism that can be grown in a defined medium where the nitrogen source can be controlled, from bacteria and yeast to plants and insects.[12][13]

15N Labeling Experimental Workflow

The workflow is conceptually similar to SILAC but differs in the labeling source and the complexity of the resulting mass spectra.

N15_Workflow cluster_Culture Organism Culture cluster_Experiment Experimental Phase A1 Organism Population 1 (Control) M1 Culture in ¹⁴N Medium (e.g., ¹⁴NH₄Cl) A1->M1 A2 Organism Population 2 (Test) M2 Culture in ¹⁵N Medium (e.g., ¹⁵NH₄Cl) A2->M2 Inc1 Sufficient Generations for Full Incorporation M1->Inc1 Inc2 Sufficient Generations for Full Incorporation M2->Inc2 Treat1 Apply Control Condition Inc1->Treat1 Treat2 Apply Experimental Condition Inc2->Treat2 Mix Combine Biomass 1:1 Treat1->Mix Treat2->Mix Process Protein Extraction & Digestion Mix->Process LCMS LC-MS/MS Analysis Process->LCMS Data Complex Data Analysis (Variable Mass Shift) LCMS->Data

Caption: General experimental workflow for ¹⁵N metabolic labeling.
Detailed Protocol: 15N Labeling in Arabidopsis

This protocol is adapted for plant seedlings and demonstrates the method's utility beyond microbial or mammalian cell lines.

  • Media Preparation: Prepare a defined growth medium such as Hoagland medium. For the "light" medium, use the standard nitrogen source (e.g., KNO₃). For the "heavy" medium, replace it entirely with a high-purity (>99%) ¹⁵N equivalent (e.g., K¹⁵NO₃).[13]

  • Labeling: Grow plants for a sufficient duration to ensure high labeling efficiency. For Arabidopsis, growing plants for 14 days on the respective media can achieve high incorporation. For complete labeling of all proteins, including seed storage proteins, it may be necessary to grow an entire generation on labeled media and start experiments with the resulting labeled seeds.[13]

  • Incorporation Check: As with SILAC, verifying labeling efficiency is crucial. Analyze a protein extract from the ¹⁵N-labeled plants alone to assess the degree of incorporation before proceeding with the quantitative experiment.

  • Experiment and Harvest: Apply experimental conditions to the light and heavy-labeled plant cohorts. Harvest equal amounts of tissue from both conditions and combine them.

  • Processing and Analysis: Process the combined tissue for protein extraction and tryptic digestion. Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: This is the most challenging aspect of 15N labeling. Unlike the fixed mass shift in SILAC, the mass difference between ¹⁴N and ¹⁵N peptide pairs depends on the number of nitrogen atoms in the peptide's sequence. This variable shift makes automated identification of peptide pairs more complex and computationally intensive.[1][12][13] Specialized software tools are required that can calculate all possible mass shifts based on peptide sequence to find the corresponding heavy/light pairs.[13]

Advantages & Strengths of 15N Labeling
  • Universal Applicability: Its greatest strength is its applicability to a wide range of organisms, including bacteria, yeast, plants, and insects, where auxotrophies required for SILAC are not present or practical to engineer.[12][13]

  • Cost-Effective for Simple Organisms: For organisms that can grow on simple media, ¹⁵N-labeled ammonium salts can be a more economical labeling reagent than SILAC amino acids.[12]

  • Complete Proteome Labeling: Every protein is theoretically labeled, leaving no gaps in quantification due to the absence of a specific amino acid in a tryptic peptide.

Limitations & Considerations
  • Complex Data Analysis: The variable mass shift between heavy and light peptide pairs significantly complicates data analysis, requiring specialized software and potentially more manual validation.[1][13]

  • MS1 Spectrum Complexity: The isotopic clusters of ¹⁵N-labeled peptides are often broader and more complex than in SILAC. Incomplete labeling can further smear these clusters, making it difficult to accurately identify the monoisotopic peak and leading to reduced peptide identifications and quantification accuracy.[12][13]

  • Potential Metabolic Effects: Replacing the entire nitrogen source with ¹⁵N can sometimes have subtle effects on organismal metabolism or growth rate, which could potentially introduce bias.[14] This must be evaluated during the adaptation phase.

Head-to-Head Comparison: Performance & Applications

Choosing the right metabolic labeling strategy is a critical decision that hinges on the biological system, the experimental question, and available resources.

Data Summary: SILAC vs. 15N Labeling
FeatureSILAC (Stable Isotope Labeling with Amino acids in Cell culture)15N Metabolic Labeling
Principle Incorporates specific heavy amino acids (typically Lys & Arg).[9]Incorporates heavy nitrogen into all amino acids via the primary N-source.[12]
Applicability Primarily for actively dividing cells in culture.[11]Broadly applicable to any organism grown in a defined medium (bacteria, yeast, plants, etc.).[12][13]
Quantitative Accuracy Excellent . Considered the gold standard due to early mixing and simple spectra.[1][4]Good to Very Good . Can be compromised by incomplete labeling and data complexity.[13]
Data Analysis Straightforward . Fixed, predictable mass shifts for peptide pairs.[1]Complex . Variable, sequence-dependent mass shifts require specialized software.[1][12][13]
Cost High . Labeled amino acids and dialyzed serum are expensive.[4][11]Variable . Can be cost-effective for simple media, but high-purity ¹⁵N sources can be costly.[12]
Multiplexing Typically 2-3 plex.[4]2-plex.
Key Advantage Unparalleled quantitative accuracy and reproducibility in cell culture systems.[1][2]Universal applicability to whole organisms where SILAC is not feasible.[12]
Major Drawback Limited to specific cell culture models.[2][11]Complexity of data analysis and potential for spectral interference.[13]

Choosing the Right Method: A Decision Framework

Your choice between SILAC and 15N labeling should be guided by a clear assessment of your experimental needs.

  • When to Choose SILAC:

    • Your experiment uses a mammalian or other cell line that grows well in culture.

    • The primary goal is to achieve the highest possible quantitative accuracy and precision, for example, when studying subtle changes in post-translational modifications or protein-protein interactions.[10]

    • You are working with complex downstream workflows like subcellular fractionation or affinity purification, where SILAC's early mixing minimizes error propagation.[1][7]

  • When to Choose 15N Metabolic Labeling:

    • Your model system is a whole organism like a plant, bacterium, yeast, or insect that cannot be labeled using amino acid auxotrophy.[13]

    • You have access to bioinformatics support and software capable of handling the complex data analysis workflow.

    • Cost is a primary constraint, and your organism can be grown on a simple, defined medium where a ¹⁵N salt is an economical choice.

Conclusion

Both SILAC and 15N labeling are powerful, robust methods for quantitative proteomics that provide high-quality data by integrating isotopic labels in vivo. They represent a trade-off between specificity and universality. SILAC offers unparalleled accuracy and analytical simplicity in its intended context—cell culture—making it the superior choice for mechanistic studies in these systems. 15N labeling, while more demanding computationally, provides a universal solution for obtaining quantitative proteomic data from whole organisms, opening the door to systems-level analyses in a vast range of biological models that are otherwise inaccessible to metabolic labeling. By understanding the fundamental principles, workflows, and inherent trade-offs of each technique, researchers can confidently select the optimal approach to answer their specific biological questions with the highest degree of scientific rigor.

References

  • Chen, X., Wei, S., & Yang, F. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. PROTEOMICS, 15(18), 3175-3192. Available from: [Link]

  • G-Biosciences. (2018). SILAC for Improved Mass Spectrometry & Quantitative Proteomics. Available from: [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. Available from: [Link]

  • Bi, R., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. Available from: [Link]

  • Hsu, J. L., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(9), 4156-4166. Available from: [Link]

  • Deng, J., Erdjument-Bromage, H., & Neubert, T. A. (2018). Quantitative Comparison of Proteomes Using SILAC. Current Protocols in Protein Science, 95, e74. Available from: [Link]

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification. Available from: [Link]

  • Hebert, A. S., et al. (2020). Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. bioRxiv. Available from: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of NMR and Mass Spectrometry for 15N-Labeled Peptides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide and protein therapeutic development, absolute certainty in the identity, structure, and purity of a candidate molecule is non-negotiable. While both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstones of peptide analysis, they provide fundamentally different, yet complementary, views of the molecule. Relying on a single technique can introduce blind spots, leading to flawed interpretations and costly downstream failures.

This guide presents a comprehensive, self-validating workflow for the cross-validation of NMR and MS data, focusing on peptides uniformly labeled with the stable isotope, Nitrogen-15 (¹⁵N). As a senior application scientist, my objective is not merely to provide a protocol, but to illuminate the causality behind each step. By integrating these two powerful techniques, we create a system of checks and balances that ensures the highest fidelity characterization of your peptide, building a foundation of trust in your data from the very first experiment.

The Power of Two: A Tale of Complementary Techniques

Understanding the orthogonal strengths of NMR and MS is crucial to appreciating the power of their combination.

NMR Spectroscopy: The Architect's View

NMR spectroscopy is unparalleled in its ability to provide atomic-resolution information about a peptide's three-dimensional structure and dynamics in a solution state that can mimic physiological conditions.[1] For ¹⁵N-labeled peptides, the workhorse experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.[2]

  • Strengths:

    • Structural Integrity: An HSQC spectrum serves as a unique "fingerprint" of a folded peptide. A well-dispersed spectrum, where each peak is sharp and distinct, is a primary indicator of a stable, well-folded conformation.[2]

    • Purity Confirmation: The number of peaks in an HSQC spectrum should correspond to the number of non-proline amide bonds in the peptide sequence.[3] The presence of extraneous peaks can indicate impurities or degradation products.

    • Interaction and Dynamic Studies: NMR is highly sensitive to changes in the chemical environment, making it the gold standard for studying peptide-ligand interactions and internal dynamics.[2]

  • Limitations:

    • Lower Sensitivity: NMR typically requires higher sample concentrations (micromolar to millimolar range) and longer acquisition times compared to MS.[1]

    • Size Constraints: As the size of the molecule increases, spectra become more complex and signals broaden, making analysis challenging for very large peptides or proteins.[1]

Mass Spectrometry: The Forensic Analyst's Report

Mass spectrometry provides exquisitely precise measurements of a peptide's mass-to-charge ratio (m/z), offering definitive confirmation of its elemental composition and sequence.

  • Strengths:

    • Unambiguous Mass Determination: High-resolution MS can determine the molecular weight of a peptide with sub-ppm accuracy, confirming its identity and the presence of any post-translational modifications.[4]

    • Sequence Verification: Tandem MS (MS/MS) fragments the peptide and analyzes the resulting ions, allowing for de novo sequencing or confirmation against a known sequence.[5]

    • Quantification of Isotopic Incorporation: MS is the most direct and accurate method to quantify the efficiency of ¹⁵N labeling, a critical parameter for both NMR and quantitative MS experiments.[6][7]

  • Limitations:

    • No Intrinsic 3D Structural Data: MS provides information about mass and sequence, but it does not directly report on the peptide's conformation in solution.

    • Gas-Phase Analysis: The ionization process required for MS transfers the molecule into the gas phase, which may not always reflect its native state in solution.

The Integrated Cross-Validation Workflow

This workflow is designed as a closed loop, where the results from each technique validate the assumptions and data of the other.

CrossValidationWorkflow cluster_prep Step 1: Sample Production & Preparation cluster_analysis Step 2 & 3: Parallel Data Acquisition cluster_validation Step 4: The Cross-Validation Nexus cluster_output Step 5: Confirmed Characterization Expression 15N Peptide Expression Purification Purification (e.g., HPLC) Expression->Purification QC Initial Purity/Concentration QC Purification->QC NMR_Acq NMR Data Acquisition (1H-15N HSQC) QC->NMR_Acq MS_Acq LC-MS/MS Data Acquisition QC->MS_Acq Validation Data Integration & Cross-Validation NMR_Acq->Validation MS_Acq->Validation FinalReport High-Confidence Peptide Characterization Validation->FinalReport

Caption: High-level workflow for integrated peptide analysis.

Step 1: ¹⁵N-Labeled Peptide Preparation

The foundation of any analysis is a high-quality sample. Uniform ¹⁵N labeling is typically achieved by expressing the peptide in a bacterial system using a minimal medium where the sole nitrogen source is ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl).[2][4]

Experimental Protocol: ¹⁵N Labeling in E. coli

  • Pre-culture: Grow a starter culture of the E. coli expression strain (e.g., BL21(DE3)) overnight in standard LB medium.

  • Minimal Medium Inoculation: The following day, pellet the cells from the pre-culture and resuspend them in M9 minimal medium to remove any residual ¹⁴N sources. Use this to inoculate the main M9 minimal medium culture, which contains ¹⁵NH₄Cl as the sole nitrogen source and a carbon source like glucose.[2][4]

  • Growth and Induction: Grow the culture at 37°C with shaking until it reaches an optimal optical density (OD₆₀₀ ≈ 0.6-0.8). Induce protein expression with IPTG and continue incubation, often at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein folding and solubility.[7]

  • Purification: Harvest the cells and purify the peptide using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). A final reverse-phase HPLC step is often used to ensure high purity (>95%).

  • Sample Formulation: Prepare the final, purified peptide in a buffer suitable for both NMR and MS analysis, or divide the sample and formulate each portion into its optimal buffer. For NMR, this typically involves a deuterated buffer (e.g., 90% H₂O/10% D₂O) to minimize the solvent signal.[1]

Causality Check: Using a minimal medium is essential because rich media (like LB) contain ¹⁴N-amino acids and other nitrogenous compounds that would compete with the ¹⁵N label, resulting in incomplete and heterogeneous labeling.[4]

Step 2: NMR Analysis for Structural Integrity

The first analytical step is to acquire a ¹H-¹⁵N HSQC spectrum. This provides a rapid and definitive assessment of the peptide's folded state and conformational homogeneity.

Experimental Protocol: ¹H-¹⁵N HSQC Acquisition

  • Sample Preparation: A typical sample consists of 0.1-1.0 mM ¹⁵N-labeled peptide in a suitable buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O.[1]

  • Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Optimize shim values to ensure a homogeneous magnetic field.

  • Acquisition: Record a 2D ¹H-¹⁵N HSQC experiment at a constant temperature (e.g., 25°C). Acquisition times can range from 30 minutes to several hours depending on the sample concentration.

  • Data Processing: Process the data using software like NMRPipe.[8] This involves Fourier transformation, phase correction, and baseline correction.

Interpretation: A well-folded peptide will exhibit a spectrum with sharp, well-dispersed peaks.[2] The number of observed cross-peaks should match the number of backbone amides (one per amino acid, excluding proline). Significant peak broadening or a low dispersion of peaks can indicate aggregation or a poorly structured peptide.[9]

Step 3: Mass Spectrometry for Identity and Labeling Efficiency

Next, the same peptide batch is analyzed by LC-MS/MS to confirm its primary structure and quantify the isotopic incorporation.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Dilute the peptide stock to a low micromolar or nanomolar concentration in a solvent suitable for electrospray ionization (e.g., water/acetonitrile with 0.1% formic acid).

  • LC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column) coupled directly to the mass spectrometer. Elute the peptide using a gradient of increasing organic solvent.

  • MS1 Scan: As the peptide elutes, acquire full MS1 scans to determine the m/z of the intact peptide. The high resolution of modern instruments (e.g., Orbitrap) allows for the clear separation of the isotopic peaks.

  • MS2 Fragmentation: Use a data-dependent acquisition method to select the most intense precursor ion from the MS1 scan for fragmentation (e.g., via collision-induced dissociation), generating an MS/MS spectrum.

  • Data Analysis:

    • Identity Confirmation: Compare the measured monoisotopic mass from the MS1 scan to the theoretical mass of the peptide.

    • Sequence Verification: Search the MS/MS fragmentation data against the expected peptide sequence using a search algorithm like Mascot or Sequest.[10]

    • ¹⁵N Incorporation Analysis: Analyze the isotopic distribution of the precursor ion in the MS1 scan. The mass shift of the entire isotopic envelope and the relative intensities of the peaks can be used to calculate the average ¹⁵N incorporation efficiency.[6][11][12]

Causality Check: Performing LC prior to MS removes salts and potential contaminants that can suppress ionization and complicate spectral analysis. The formic acid protonates the peptide, making it amenable to positive-ion electrospray.

Step 4: The Cross-Validation Nexus

This is the most critical phase, where data from both analyses are integrated to build a cohesive and validated picture of the peptide.

LogicalValidation cluster_ms Mass Spectrometry Data cluster_nmr NMR Data MS_Mass Accurate Mass (e.g., 2545.2 Da) NMR_Fold HSQC Peak Dispersion (Indicates Fold) MS_Mass->NMR_Fold Confirms mass of what is being folded MS_Seq MS/MS Sequence ('...V-L-I-G...') NMR_Assign Resonance Assignments MS_Seq->NMR_Assign Provides primary sequence for assignment MS_Incorp 15N Incorporation (e.g., 98.5%) MS_Incorp->NMR_Assign Validates assumption of uniform labeling for quantitation/dynamics MS_Purity LC Peak Purity (e.g., >99%) MS_Purity->NMR_Fold Confirms purity of the analyzed sample NMR_Count HSQC Peak Count (e.g., 24 peaks) NMR_Count->MS_Seq Validates expected number of residues (non-Pro)

Sources

Safety Operating Guide

Navigating the Disposal of Fmoc-Asp(OH)-OH-¹⁵N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug development and scientific research, the safe handling and disposal of specialized chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of Fmoc-Asp(OH)-OH-¹⁵N, a protected amino acid commonly utilized in solid-phase peptide synthesis (SPPS). By understanding the chemical nature of this compound and adhering to established safety protocols, researchers can ensure a safe laboratory environment while maintaining regulatory compliance.

The core principle of chemical disposal is risk mitigation. While many Fmoc-protected amino acids are not classified as acutely hazardous, they require careful handling to minimize potential health effects and environmental impact. This guide is built on the pillars of scientific integrity, drawing from established safety data and regulatory guidelines to provide a self-validating system for waste management.

I. Understanding the Compound: Fmoc-Asp(OH)-OH-¹⁵N

Fmoc-Asp(OH)-OH-¹⁵N is a derivative of the amino acid aspartic acid. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a protecting group for the amine, which is removed during peptide synthesis. The "-¹⁵N" indicates that the nitrogen atom in the amino acid backbone is the stable isotope Nitrogen-15.

Key Safety Considerations:

  • Stable Isotope Labeling: The presence of the stable isotope ¹⁵N does not confer radioactivity to the molecule.[6][7] Therefore, no special precautions for radioactive waste are necessary.[6][] The disposal procedure is dictated by the chemical properties of the Fmoc-protected amino acid itself.

  • Solid-Phase Peptide Synthesis (SPPS) Waste: The primary waste generated during SPPS is solvent-based, arising from the repetitive washing and deprotection steps.[9][10][11][12]

II. Personal Protective Equipment (PPE): The First Line of Defense

Before handling Fmoc-Asp(OH)-OH-¹⁵N for any purpose, including disposal, appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses or goggles.Protects against dust particles and potential splashes, minimizing the risk of eye irritation.[2]
Hand Protection Nitrile gloves.Prevents direct skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory coat.Protects clothing and skin from accidental spills.
Respiratory Protection Generally not required for small quantities in a well-ventilated area.If handling large quantities or if dust is generated, a NIOSH-approved N95 or P1 dust mask should be considered.[1]
III. Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the safe disposal of unused or waste Fmoc-Asp(OH)-OH-¹⁵N. This procedure should be performed in a designated area, such as a fume hood.[13]

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure proper disposal by waste management professionals.[14][15]

  • Solid Waste:

    • Place un-contaminated, expired, or surplus Fmoc-Asp(OH)-OH-¹⁵N into a clearly labeled, sealed container designated for non-hazardous chemical waste.

    • The container should be compatible with the chemical and properly sealed to prevent leaks.[14]

  • Contaminated Materials:

    • Any materials used to handle the compound (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in the same designated solid chemical waste container.[1]

  • Liquid Waste (from SPPS):

    • Liquid waste from SPPS, primarily solvents containing residual Fmoc-protected amino acids and other reagents, must be collected in a separate, labeled container for hazardous liquid waste.[12] This is due to the flammable and potentially toxic nature of the solvents used (e.g., DMF, NMP).[11]

Step 2: Labeling

Clear and accurate labeling is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like OSHA.[3][5]

  • The waste container must be labeled with:

    • "Chemical Waste"

    • The full chemical name: "Fmoc-Asp(OH)-OH-¹⁵N"

    • The date of accumulation.

    • Any relevant hazard information (e.g., "Eye Irritant," if applicable based on the SDS).

Step 3: Storage

Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.[16][17]

Step 4: Final Disposal

Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[14] Never dispose of chemical waste down the drain or in regular trash.[1][16]

IV. Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: For a solid spill, carefully sweep up the material to avoid generating dust and place it in the designated chemical waste container.[1] For a solution, use an inert absorbent material.

  • Clean: Decontaminate the spill area with an appropriate solvent and then soap and water.

  • Dispose: All materials used for cleanup should be disposed of as chemical waste.

Workflow for Disposal of Fmoc-Asp(OH)-OH-¹⁵N

G cluster_prep Preparation cluster_disposal Disposal Protocol cluster_spill Spill Management PPE Don Appropriate PPE Designated_Area Work in Designated Area Segregate Segregate Waste (Solid vs. Contaminated Materials) Designated_Area->Segregate Label Label Waste Container Segregate->Label Store Store Securely Label->Store EHS Contact EHS for Pickup Store->EHS Alert Alert & Secure Area Absorb Absorb/Sweep Spill Alert->Absorb Clean Clean Spill Area Absorb->Clean Dispose_Spill_Waste Dispose of Cleanup Materials Clean->Dispose_Spill_Waste

Caption: Disposal workflow for Fmoc-Asp(OH)-OH-¹⁵N.

By implementing these procedures, researchers can confidently manage the disposal of Fmoc-Asp(OH)-OH-¹⁵N, contributing to a culture of safety and environmental responsibility within the laboratory.

References

  • AAPPTec, LLC. (2021, September 16). Safety Data Sheet: Fmoc-Asp(ODmab)-OH. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]

  • SpinChem. (n.d.). Chemical wastes in the peptide synthesis process and ways to reduce them. Retrieved from [Link]

  • Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). REACH guidance documents. Retrieved from [Link]

  • Severn Biotech Ltd. (2012, November 7). Safety data sheet: Fmoc-Asp-OH. Retrieved from [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Appendix A: OSHA Laboratory Standard. Retrieved from [Link]

  • Health and Safety Executive. (2023, December 12). Need to dispose chemicals. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Homepage. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023158599A1 - Solid phase peptide synthesis wash process.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • CEM Corporation. (2020, November). Safety Data Sheet: Fmoc-L-Asp(OtBu)-OH. Retrieved from [Link]

  • Fitreach. (n.d.). Disposal/Hazardous waste. Retrieved from [Link]

  • CEM Corporation. (n.d.). Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). Retrieved from [Link]

  • ResearchGate. (n.d.). Labeling nitrogen species with the stable isotope 15N for their measurement by separative methods coupled with mass spectrometry: A review. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc-Asp(OtBu)-OH. Retrieved from [Link]

Sources

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